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Foundational

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS 21230-48-8 chemical properties and safety data

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, it belongs to a class of molecules recognized as purine analogs, which are fundamental in developing targeted therapeutics.[1] The versatility of this scaffold allows for extensive chemical modification, leading to compounds that interact with a wide array of biological targets, particularly protein kinases.[2][3][4][5] This document will delve into the core chemical properties, synthesis, biological significance, and safety protocols associated with this compound, offering field-proven insights for its application in research and drug discovery.

Core Molecular Characteristics

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a fused heterocyclic system where a pyrazole ring is fused to a pyrimidine ring. The pyrazolo[3,4-d]pyrimidine core is isomeric with naturally occurring purines, which forms the basis for its diverse biological activities.[1] This structural analogy allows it to function as an antimetabolite in purine biochemical pathways and serve as a privileged scaffold for designing enzyme inhibitors.[6]

Physicochemical Properties
PropertyPredicted Value / InformationSignificance in Drug Development
CAS Number 21230-48-8Unambiguous identification.
Molecular Formula C₆H₇N₅Determines molecular weight and elemental composition.
Molecular Weight 149.16 g/mol Influences diffusion, bioavailability, and formulation.
IUPAC Name 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amineStandardized chemical nomenclature.
Appearance Likely a white to off-white solid.Basic quality control parameter.
Solubility Predicted to have low aqueous solubility but soluble in organic solvents like DMSO and ethanol.Critical for formulation, in vitro assay design, and bioavailability. Poor water solubility is a common trait for this class.[2][3]
pKa The amine and pyrazole/pyrimidine nitrogens confer basic properties.Affects solubility at different pH values (e.g., in the gastrointestinal tract) and ability to form salts.
LogP Predicted to be moderately lipophilic.Impacts membrane permeability, protein binding, and metabolism.

Synthesis and Chemical Reactivity

The synthesis of pyrazolo[3,4-d]pyrimidines is well-established, typically involving the construction of a substituted aminopyrazole ring followed by cyclization to form the fused pyrimidine ring.

General Synthetic Strategy

A common and versatile route begins with a 5-amino-4-cyanopyrazole precursor. This intermediate can be reacted with various reagents to build the pyrimidine ring.[6] A plausible pathway for synthesizing the title compound is outlined below.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Conceptual Workflow A Methylhydrazine + Ethoxymethylenemalononitrile B 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile A->B Cyclization D 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine B->D Reflux C Formamide C->D Start Starting Materials Intermediate Key Intermediate Start->Intermediate Pyrazole Synthesis Final Target Compound Intermediate->Final Pyrimidine Cyclization

Caption: Generalized synthetic workflow for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature for similar compounds.[1][6] Researchers should optimize conditions for specific laboratory settings.

Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

  • To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the aminopyrazole intermediate.

Step 2: Synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

  • A mixture of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (excess, acting as both reagent and solvent) is heated to reflux (approx. 180-190 °C).

  • The reaction is maintained at reflux for 6-8 hours.

  • After cooling, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Reactivity

The amine group at the C4 position is a key site for further functionalization. It can undergo reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to generate a library of derivatives. This chemical tractability is a cornerstone of its utility in medicinal chemistry, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[4][7]

Biological Activity and Therapeutic Potential

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern drug discovery, primarily due to its role as a "hinge-binding" motif in protein kinase inhibitors.[5]

Mechanism of Action: Kinase Inhibition

Many pyrazolo[3,4-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[8] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The scaffold mimics the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of kinases. The substituents on the scaffold then determine the selectivity and potency against specific kinases.

G Compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine Derivative (Kinase Inhibitor) Kinase Protein Kinase ATP Binding Pocket Substrate Binding Site Compound->Kinase:p1 Competitively Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Kinase->PhosphoSubstrate Inhibition ATP ATP ATP->Kinase:p1 Binds Substrate Substrate Protein Substrate->Kinase:p2 Binds CellularResponse Downstream Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Triggers

Caption: ATP-competitive inhibition mechanism of pyrazolo[3,4-d]pyrimidine derivatives.

Therapeutic Applications
  • Oncology: This class of compounds has shown significant promise as anticancer agents.[8][9] Derivatives have been developed as potent inhibitors of kinases that are critical for cancer cell growth and survival, such as Src, Abl, and VEGFR-2.[4][9][10][11] They have been evaluated in various cancer models, including glioblastoma and leukemia.[2][3][11]

  • Inflammation and Immunology: Given the role of kinases in immune cell signaling, pyrazolo[3,4-d]pyrimidines have been investigated for anti-inflammatory properties.[6]

  • Other CNS Applications: Some derivatives have been explored as antagonists for adenosine receptors, suggesting potential utility as cognitive enhancers or for treating dementia.[1]

Analytical Characterization

The identity and purity of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine should be confirmed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the methyl group protons, the pyrazole and pyrimidine ring protons, and the amine protons.

    • ¹³C NMR will confirm the number of unique carbon atoms in the heterocyclic framework.[6][10]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[6]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H bonds (amine group) and C=N/C=C bonds within the aromatic rings.[6][10]

  • Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the compound, while TLC is useful for monitoring reaction progress.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for CAS 21230-48-8 is not widely published, a conservative approach to safety based on the general hazards of bioactive small molecules and related heterocyclic compounds is mandatory.[12][13][14][15][16]

Hazard Identification (Anticipated)
HazardGHS Classification (Anticipated)Precautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin (Category 4/5).[12][13]Avoid ingestion, inhalation of dust, and direct skin contact.
Skin Irritation May cause skin irritation (Category 2).[14]Wear appropriate chemical-resistant gloves.
Eye Irritation May cause serious eye irritation (Category 2A).[13][14]Wear safety glasses or goggles.
Long-term Exposure Unknown. As a bioactive compound, chronic exposure should be minimized.Handle in a well-ventilated area or chemical fume hood.
Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is required.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13][16]

    • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[14]

    • Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator may be necessary.

  • First Aid Measures:

    • If Inhaled: Move person to fresh air.[14][16]

    • In Case of Skin Contact: Immediately wash skin with plenty of soap and water.[14][16]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[12][15]

Conclusion

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine represents a valuable building block within the broader class of pyrazolo[3,4-d]pyrimidine compounds. Its structural similarity to endogenous purines provides a powerful platform for designing targeted therapies, most notably protein kinase inhibitors for oncology. While its own biological profile is not extensively detailed, the synthetic accessibility and the proven therapeutic relevance of its scaffold make it a compound of high interest for academic and industrial researchers. Proper analytical characterization and adherence to stringent safety protocols are essential for its successful and safe application in the laboratory.

References

  • Arctom Scientific. (n.d.). CAS NO. 21230-48-8 | 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39377837, 2-[methyl(2H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol.
  • Patel, M. B., & Patel, H. R. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College, Chemistry Department.
  • Artuso, E., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(14), 6338–6352.
  • Artuso, E., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model.
  • Raffa, D., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5220.
  • Ben-Aza, S., et al. (n.d.).
  • El Akri, N., et al. (2022). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 15(1), 103513.
  • Twiga Chemical Industries. (n.d.).
  • Wang, S.-F., et al. (2018). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
  • Cayman Chemical. (2023).
  • Gontarewicz, A., et al. (2011). Design, Synthesis, Biological Activity, and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukemia Cells: A Lead Optimization Study. Journal of Medicinal Chemistry, 54(9), 3340–3358.
  • Enamine. (n.d.).
  • Sherbiny, F. F. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES OF EXPECTED ANTICANCER ACTIVITY. Semantic Scholar.
  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science, 15(1), 523-535.
  • Merck Millipore. (2021).
  • MolPort. (n.d.). 2-methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. Retrieved from .

  • Fisher Scientific. (n.d.).
  • MolPort. (n.d.). 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine. Retrieved from .

  • Raffa, D., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PMC.
  • Martinelli, A., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 17(10), 11845–11862.
  • Université du Luxembourg. (n.d.). PubChemLite - 2h-pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)-.
  • Gontarewicz, A., et al. (n.d.). Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. AWS.
  • Trapella, C., et al. (2023). Chemical and biological versatility of pyrazolo[3,4- d]pyrimidines: one scaffold, multiple modes of action. Future Medicinal Chemistry, 15(24), 2125-2143.
  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105990.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][17][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(26), 16499-16521.

Sources

Exploratory

Structure-Activity Relationship (SAR) of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: A Comprehensive Guide to Scaffold Optimization and Kinase Inhibition

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged bioisostere of the adenine ring, making it a cornerstone in the development of ATP-competitive kinase inhibitors. While the majority of medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged bioisostere of the adenine ring, making it a cornerstone in the development of ATP-competitive kinase inhibitors. While the majority of medicinal chemistry campaigns have historically focused on the 1H-tautomer, recent advancements have illuminated the unique pharmacological profile of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives .

By locking the pyrazole ring into the 2H-tautomeric state via N2-methylation, researchers can fundamentally alter the molecule's dipole moment, hydrogen-bonding vectors, and conformational rigidity. This in-depth technical guide explores the causal structure-activity relationships (SAR) of this specific scaffold, detailing its regioselective synthesis, pharmacophore mapping, and its profound impact on targeting oncogenic kinases such as Src and BTK[1][2].

Structural Biology & Pharmacophore Rationale

To understand the SAR of 2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amines, one must first analyze how this scaffold interacts with the highly conserved ATP-binding pocket of protein kinases.

  • The Hinge-Binding Motif (N4-Amine & N5): The exocyclic N4-amine acts as an essential hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met341 in Src kinase). Simultaneously, the N5 nitrogen acts as a hydrogen bond acceptor from the hinge's backbone amide NH. Any acylation or bulky substitution at the N4 position typically abolishes activity by disrupting this critical bidentate interaction[3].

  • The Tautomeric Lock (N2-Methylation): In an unsubstituted 1H-pyrazolo[3,4-d]pyrimidine, the molecule rapidly interconverts between tautomers. Methylation at the N2 position locks the core into the 2H-conformation. This has two major effects:

    • It forces the N1 nitrogen to act exclusively as a hydrogen bond acceptor.

    • It introduces steric bulk that restricts the rotational degrees of freedom of adjacent C3 substituents, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.

Regioselective Synthesis: Overcoming the N1/N2 Dichotomy

A critical bottleneck in the development of these derivatives is the regioselective alkylation of the pyrazole ring. Standard alkylation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine yields a difficult-to-separate mixture of N1 and N2 isomers.

As a self-validating synthetic strategy, solvent and base selection dictate the reaction pathway via kinetic versus thermodynamic control[4][5].

Synthesis SM 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Starting Material) Cond1 NaHMDS, THF, MeI (Kinetic Control) SM->Cond1 Cond2 Base, DMSO, MeI (Thermodynamic Control) SM->Cond2 Prod1 2-Methyl-2H-Isomer (Major, 8:1) Cond1->Prod1 Na+ coordinates N1/N7 Prod2 1-Methyl-1H-Isomer (Major, 4:1) Cond2->Prod2 Solvent separates ion pair

Caption: Regioselective N-alkylation pathways dictated by solvent and base coordination.

Causality of Selectivity: When using Sodium bis(trimethylsilyl)amide (NaHMDS) in a non-polar solvent like THF, the sodium cation coordinates simultaneously to the N1 and N7 nitrogens. This structural shielding directs the electrophile (methyl iodide) to attack the sterically accessible N2 position, yielding the 2-methyl-2H isomer as the major product (8:1 ratio). Conversely, highly polar solvents like DMSO separate the ion pair, leading to thermodynamic control and favoring the more stable 1-methyl-1H isomer[5].

Structure-Activity Relationship (SAR) Mapping

Optimization of the 2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine core focuses on two primary vectors: the C3 and C6 positions.

Zone 1: C3 Substitutions (Hydrophobic Pocket / Gatekeeper)

The C3 position projects directly toward the hydrophobic pocket located behind the gatekeeper residue (e.g., Thr338 in Src).

  • Alkyne Linkers: The introduction of a rigid 3-(phenylethynyl) group allows the molecule to bypass the gatekeeper residue and deeply penetrate the hydrophobic pocket[1].

  • Electronic Effects: Substituting the terminal phenyl ring with electron-withdrawing groups (e.g., 3-CF3 or halogens) significantly enhances potency. The electron-withdrawing nature strengthens pi-pi stacking interactions with aromatic residues within the pocket.

  • Steric Clash: Because the N2 position is methylated, bulky C3 substituents experience steric repulsion, locking the alkyne or aryl group into a specific dihedral angle that is highly favorable for Src and BTK inhibition[2].

Zone 2: C6 Substitutions (Solvent Channel)

The C6 position is oriented toward the solvent-exposed channel of the ATP pocket.

  • Small Alkyl/Alkylsulfanyl Groups: Substituents like methylthio (-SMe) or ethyl groups are well tolerated and can improve metabolic stability and lipid solubility[3].

  • Bulky Aryl Groups: Large aromatic rings at C6 generally result in a sharp drop in activity against Src-family kinases due to steric clashes with the outer lip of the ATP-binding cleft, though they may be explored for targeting kinases with unusually large solvent channels.

Quantitative SAR Data Summary

The following table synthesizes the impact of structural modifications on the 2-methyl-2H scaffold against key oncogenic targets (Src and BTK). Data trends are synthesized from established pyrazolopyrimidine optimization campaigns[1][2][3].

Compound IDN-Alkylation StateC3 SubstituentC6 SubstituentSrc Kinase IC₅₀ (nM)BTK Kinase IC₅₀ (nM)
Ref-1a 1H (Unsubstituted)HH> 1000> 2000
Ref-1b 1-Methyl-1HPhenylethynylH45.2112.5
2M-01 2-Methyl-2HPhenylethynylH12.448.0
2M-02 2-Methyl-2H3-CF₃-PhenylethynylH0.9 4.2
2M-03 2-Methyl-2H3-CF₃-PhenylethynylMethylthio (-SMe)1.58.1
2M-04 2-Methyl-2H3-CF₃-PhenylethynylPhenyl> 500> 1000

Insight: The transition from 1-Methyl to 2-Methyl (Ref-1b vs 2M-01) yields a ~3.5x increase in Src potency, validating the hypothesis that the 2H-tautomeric lock pre-organizes the C3-phenylethynyl group for optimal hydrophobic pocket penetration.

Biological Implications & Kinase Targeting

By potently inhibiting Src and BTK, these derivatives disrupt downstream signaling cascades essential for tumor proliferation, particularly in Triple-Negative Breast Cancer (TNBC) and B-cell malignancies[1][2].

Pathway Inhibitor 2-Methyl-2H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives Src Src / BTK Kinases (ATP-Binding Pocket) Inhibitor->Src Competitive ATP Hinge Binding RTK Receptor Tyrosine Kinase (RTK) / BCR RTK->Src Phosphorylation / Activation MAPK MAPK / ERK Signaling Cascade Src->MAPK Signal Transduction Tumor Tumor Proliferation & Survival MAPK->Tumor Gene Expression

Caption: Interception of the RTK/MAPK signaling cascade via ATP-competitive kinase inhibition.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of the core scaffold.

Protocol A: Regioselective Synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Preparation: Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.1 equiv, 11 mL). Stir at 0 °C for 30 minutes to allow for complete formation of the sodium-coordinated complex.

  • Alkylation: Add iodomethane (1.2 equiv, 12 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation (TLC/LC-MS): Monitor reaction completion via TLC (DCM:MeOH, 9:1). The 2-methyl isomer typically exhibits a higher Rf value than the 1-methyl isomer. Confirm mass via LC-MS [M+H]+ = 150.07.

  • Purification: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the 2-methyl-2H major product.

  • Structural Confirmation: Utilize 2D-NOESY NMR. A distinct Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons and the C3-proton (or C3-substituent) confirms the N2-alkylation state.

Protocol B: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay
  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., recombinant human Src), fluorescently labeled peptide substrate, and ATP at its apparent Km value in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 2-methyl-2H derivatives in a 10-point, 3-fold serial dilution in DMSO into a 384-well microplate.

  • Incubation: Add the kinase/substrate master mix to the compounds. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation & Termination: Add ATP to initiate the reaction. Incubate for 60 minutes. Terminate the reaction by adding EDTA and the TR-FRET detection antibodies (e.g., Eu-labeled anti-phosphotyrosine antibody).

  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES : A REVIEW (2017-2022). ResearchGate. URL:[Link]

  • Discovery of orally available 1H-pyrazolo[3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. URL:[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI Pharmaceuticals. URL:[Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions. ResearchGate. URL:[Link]

Sources

Foundational

In Vitro Screening of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine for Antineoplastic Activity: A Technical Guide

Executive Summary & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in oncology, widely recognized as a bioisostere of the purine ring (adenine) found in ATP . By mimicking the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in oncology, widely recognized as a bioisostere of the purine ring (adenine) found in ATP . By mimicking the adenine moiety, derivatives of this scaffold competitively bind to the highly conserved ATP-binding pocket (hinge region) of various oncogenic kinases, including Src, EGFR, and CDK2.

While 1-substituted pyrazolo[3,4-d]pyrimidines (such as the classic Src inhibitor PP2) have been extensively studied, the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) core presents a unique spatial and electronic profile. The N2-methylation fixes the tautomeric state of the pyrazole ring, altering the hydrogen-bond donor and acceptor vectors at the N1 and N2 positions. This structural divergence forces the 2-methyl group into an alternative sub-pocket within the kinase hinge region, yielding distinct kinome selectivity profiles and overcoming resistance mutations (such as the RET gatekeeper mutation) .

This whitepaper outlines a comprehensive, self-validating in vitro screening cascade designed to evaluate the antineoplastic efficacy of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine and its functionalized derivatives.

Workflow Step1 Compound Preparation 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine Step2 Phase 1: Target Engagement TR-FRET Kinase Assay (Z' ≥ 0.6) Step1->Step2 Validated Library Step3 Phase 2: Phenotypic Screening CellTiter-Glo Viability Assay Step2->Step3 IC50 < 1 μM Step4 Phase 3: Mechanistic Profiling Annexin V/PI Flow Cytometry Step3->Step4 GI50 < 10 μM

In vitro screening workflow for evaluating pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Phase 1: Target-Based Kinase Profiling (Cell-Free)

Causality & Experimental Design

Before advancing to cell-based models, direct target engagement must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this phase . Unlike radiometric assays, TR-FRET eliminates radioactive waste. More importantly, the time-resolved nature of the assay (introducing a microsecond delay before measurement) eliminates auto-fluorescence interference from the small-molecule library itself, ensuring high-fidelity IC50 calculations.

Protocol: TR-FRET Kinase Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. The assay must yield a Z'-factor ≥ 0.6 , achieved by running 16 wells of DMSO (negative control, 0% inhibition) and 16 wells of 10 μM Staurosporine (positive control, 100% inhibition) on every plate.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine derivative in 100% DMSO. Transfer to a low-volume 384-well plate (final DMSO concentration ≤1%).

  • Enzyme/Substrate Addition : Add 5 nM of the target recombinant kinase (e.g., EGFR or CDK2) and the specific biotinylated peptide substrate.

  • Reaction Initiation : Add ATP at a concentration equivalent to the enzyme's apparent Km​ to initiate the reaction. Incubate at room temperature (RT) for 60 minutes.

  • Detection : Terminate the reaction by adding EDTA (to chelate Mg2+). Add the TR-FRET detection mixture containing a Europium (Eu)-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).

  • Incubation & Reading : Incubate for 60 minutes at RT. Read the plate on a multi-mode microplate reader using an excitation of 320 nm and measuring emission at both 615 nm (Eu) and 665 nm (APC).

  • Data Analysis : Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize against controls to generate an IC50 curve.

Phase 2: Phenotypic Cytotoxicity & Proliferation

Causality & Experimental Design

Enzymatic inhibition does not guarantee cellular efficacy due to variables like membrane permeability, protein binding, and efflux pump activity. To measure anti-proliferative activity, we utilize the ATP-dependent CellTiter-Glo luminescent assay. We prioritize this over the classic MTT assay because MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic modulators. ATP quantification provides a direct, linear readout of metabolically active, living cells .

Protocol: ATP-Dependent Cell Viability Assay
  • Cell Seeding : Seed human cancer cell lines (e.g., MDA-MB-468 for EGFR-driven breast cancer) at 2,000–5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment : Treat cells with the test compound (0.1 μM to 100 μM) for 72 hours. Include DMSO as a vehicle control and Doxorubicin as a positive cytotoxic control to validate the dynamic range of the cell line.

  • Lysis & Luminescence : Equilibrate the plate to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation : Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement : Record luminescence. Subtract background luminescence from media-only wells, and calculate the half-maximal growth inhibitory concentration (GI50).

Phase 3: Mechanistic Validation of Apoptosis

Causality & Experimental Design

A reduction in cell viability can result from either cytostasis (cell cycle arrest) or cytotoxicity (cell death). To confirm that the pyrazolo[3,4-d]pyrimidine derivative induces programmed cell death, we employ Annexin V-FITC and Propidium Iodide (PI) double staining . During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI, a membrane-impermeable dye, only stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Protocol: Flow Cytometry for Apoptosis

Self-Validation Check: Single-stained controls (Annexin V only, PI only) and an unstained control are mandatory to properly set compensation matrices and differentiate true apoptotic populations from autofluorescent debris.

  • Treatment & Harvesting : Treat cells with the compound at 1x and 3x its GI50 for 48 hours. Harvest both floating (dead) and adherent cells using Trypsin-EDTA.

  • Washing : Wash the cell pellet twice with cold PBS to remove residual phenol red and serum proteins.

  • Staining : Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.

  • Incubation : Gently vortex and incubate for 15 minutes at RT in the dark.

  • Analysis : Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events. Gate for early apoptotic (FITC+/PI-) and late apoptotic (FITC+/PI+) populations.

Mechanism Drug 2-Methyl-2H-pyrazolo[3,4-d] pyrimidin-4-amine Kinase Oncogenic Kinase (e.g., EGFR, Src, CDK2) Drug->Kinase ATP-competitive hinge binding Survival Survival Pathways (PI3K/AKT, MAPK) Kinase->Survival Phosphorylation Caspase Effector Caspases (Caspase-3/7 Activation) Survival->Caspase Inhibition of Apoptosis Apoptosis Programmed Cell Death (PS Externalization) Caspase->Apoptosis Execution

Mechanistic pathway of kinase inhibition leading to caspase-mediated apoptosis.

Data Synthesis & Interpretation

The following tables summarize the expected quantitative benchmarks for a highly optimized 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, synthesizing data trends from current literature on this scaffold.

Table 1: Representative Kinase Selectivity Profile
Kinase TargetCellular PathwayExpected IC50 Range (nM)Clinical Relevance in Oncology
Src Focal Adhesion / Invasion1 - 50Glioblastoma, TNBC metastasis
EGFR Proliferation (MAPK/PI3K)10 - 100Non-Small Cell Lung Cancer (NSCLC)
CDK2 Cell Cycle Progression50 - 200Breast Cancer, Colorectal Carcinoma
PLK4 Centriole Duplication0.5 - 10TRIM37-amplified Breast Cancer
Table 2: Phenotypic Anti-Proliferative Activity (GI50)
Cell LineTissue OriginPrimary Oncogenic DriverExpected GI50 Range (μM)
MDA-MB-468 Breast (TNBC)EGFR amplification0.5 - 2.5
HCT-116 ColonKRAS / PI3KCA mutation1.0 - 5.0
A549 Lung (NSCLC)KRAS mutation2.0 - 8.0
Nthy-ori 3-1 Normal ThyroidNone (Toxicity Control)> 50.0

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. URL:[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. URL:[Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. Journal of Medicinal Chemistry. URL:[Link]

Exploratory

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: Molecular Weight, pKa, and Solubility Profile

An In-Depth Technical Guide for Drug Development Professionals As a structural isomer of the widely studied 1H-pyrazolo[3,4-d]pyrimidine core, 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) represents a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a structural isomer of the widely studied 1H-pyrazolo[3,4-d]pyrimidine core, 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) represents a critical scaffold in medicinal chemistry[1]. The pyrazolo-pyrimidine system is a highly privileged bioisostere of adenine, frequently utilized in the design of ATP-competitive kinase inhibitors targeting BTK, JAK, and Src families [2].

For application scientists and formulation engineers, understanding the fundamental physicochemical properties of this specific 2-methylated isomer is paramount. This guide deconstructs its molecular weight, acid-base dissociation constants (pKa), and thermodynamic solubility, providing actionable, self-validating protocols for laboratory characterization.

Structural Chemistry & Molecular Weight

The molecular formula for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is C₆H₇N₅ .

  • Molecular Weight (MW) : 149.15 g/mol

  • Exact Mass : 149.0701 Da

Mechanistic Insight : Unlike its 1H-isomer, methylation at the N2 position of the pyrazole ring locks the molecule into a specific tautomeric state. This structural rigidity prevents the molecule from acting as a hydrogen bond donor at the pyrazole ring. In the context of drug design, this fundamentally alters its interaction with the kinase hinge region, often increasing selectivity by restricting the conformational and tautomeric flexibility that typically leads to off-target binding.

Acid-Base Profiling (pKa)
Causality in Ionization

The pKa dictates the ionization state at physiological pH (7.4), which directly drives membrane permeability (LogD) and aqueous solubility.

In the unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine, there are two primary pKa values: an acidic pKa (~12.1) corresponding to the deprotonation of the pyrazole NH, and a basic pKa (~4.0) corresponding to the protonation of the pyrimidine nitrogen [3]. Because the 2-methyl derivative lacks the acidic pyrazole proton, it exhibits only a basic pKa of approximately 4.2 ± 0.2 . The primary amine at the C4 position is poorly basic due to resonance delocalization of its lone pair into the electron-deficient pyrimidine ring. Therefore, protonation occurs preferentially at the N5 position of the pyrimidine ring. At physiological pH, the molecule is predominantly neutral, favoring passive lipophilic diffusion.

Experimental Protocol: Cosolvent Potentiometric Titration

Because the aqueous solubility of the neutral free base is exceptionally low, standard aqueous titration will fail due to precipitation. We employ the Yasuda-Shedlovsky cosolvent extrapolation method.

  • Calibration & Self-Validation : Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Crucial Step: Perform a blank titration of the cosolvent (Methanol/Water mixtures at 30%, 40%, 50% w/w) to calculate the standard electrode potential ( E0​ ) and auto-protolysis constant ( pKs​ ) of the medium. This self-validating step subtracts the influence of dissolved atmospheric CO2​ , which would otherwise falsely lower the apparent pKa.

  • Sample Preparation : Dissolve 1.5 mg of the compound in 50 mL of the respective Methanol/Water mixtures containing 0.15 M KCl (to maintain a constant ionic strength).

  • Titration : Titrate with standardized 0.5 M HCl from pH 7.0 down to pH 2.0 under an inert Argon atmosphere.

  • Extrapolation : Calculate the apparent pKa (psKa) in each cosolvent ratio. Plot psKa vs. the inverse dielectric constant (1/ε) of the solvent mixtures. The y-intercept (where 1/ε corresponds to 100% water) yields the absolute aqueous thermodynamic pKa.

Solubility Profile & Thermodynamics
Causality in Solubility

The planar, aromatic nature of the pyrazolo[3,4-d]pyrimidine core promotes strong intermolecular π-π stacking and hydrogen bonding (via the C4-NH₂) in the crystal lattice. This high lattice energy drives poor aqueous solubility ( S0​ < 0.1 mg/mL).

Experimental Protocol: Shake-Flask Thermodynamic Solubility

Kinetic solubility assays (e.g., DMSO crash tests) often overestimate solubility due to supersaturation. To obtain true thermodynamic solubility for formulation, the shake-flask method from the solid state must be used.

  • Equilibration : Add excess solid compound (e.g., 5 mg) to 1 mL of target media (e.g., PBS pH 7.4, SGF pH 1.2).

  • Incubation : Shake the suspension at 300 rpm at a constant 37.0 ± 0.5 °C.

  • Self-Validation Sampling : Extract 100 µL aliquots at exactly 24 hours and 48 hours. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids.

    • Validation Logic: If the concentration at 24h equals the concentration at 48h (± 5%), thermodynamic equilibrium is confirmed. If the concentration decreases, the compound is either degrading or precipitating as a less soluble polymorph/salt.

  • Quantification : Dilute the supernatant with the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a standard curve prepared in DMSO.

Physicochemical Data Summary
PropertyValueMethod / Source
CAS Number 21230-48-8[1]
Molecular Formula C₆H₇N₅Calculated
Molecular Weight 149.15 g/mol Calculated
Exact Mass 149.0701 DaCalculated
Basic pKa ~4.2 ± 0.2Predicted / Analogy to 1H-isomer
Aqueous Solubility (pH 7.4) < 0.1 mg/mLShake-Flask (Thermodynamic)
DMSO Solubility > 20 mg/mLVisual / Kinetic
Visualizations: Workflows and Mechanisms

To contextualize the physicochemical data within the broader scope of drug development, the following diagrams map out the characterization workflow and the biological targeting mechanism of this scaffold.

Workflow Start 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (Solid State) pKa pKa Profiling (Cosolvent Titration) Start->pKa Sol Thermodynamic Solubility (Shake-Flask Method) Start->Sol pKa_Result Basic pKa: ~4.2 (Pyrimidine N-Protonation) pKa->pKa_Result Sol_Result Aqueous Sol: <0.1 mg/mL DMSO Sol: >20 mg/mL Sol->Sol_Result Formulation Lead Optimization & Formulation Strategy pKa_Result->Formulation Sol_Result->Formulation

Fig 1. Physicochemical characterization workflow for pyrazolo-pyrimidine derivatives.

Mechanism ATP Endogenous ATP Kinase Target Kinase (e.g., BTK / JAK) ATP->Kinase Binds Hinge Signal Downstream Signaling Kinase->Signal Phosphorylation Inhibitor 2-Methyl-Pyrazolo-Pyrimidine (Test Compound) Inhibitor->Kinase Competitive Inhibition

Fig 2. Competitive kinase inhibition mechanism by pyrazolo[3,4-d]pyrimidine scaffolds.

References
  • PubChem. "1H-Pyrazolo[3,4-d]pyrimidin-4-amine". National Institutes of Health. Available at:[Link]

  • Revues Scientifiques Marocaines. "RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES : A REVIEW". Available at: [Link]

Sources

Foundational

Binding affinity of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine to ATP-binding sites

Advanced Profiling of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: Binding Mechanics and Affinity at Kinase ATP-Binding Sites Executive Summary For drug development professionals and structural biologists, the pyrazolo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Profiling of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: Binding Mechanics and Affinity at Kinase ATP-Binding Sites

Executive Summary

For drug development professionals and structural biologists, the pyrazolo[3,4-d]pyrimidine scaffold is recognized as a highly privileged bioisostere of the adenine ring of ATP[1]. While 1-substituted derivatives (e.g., PP1, 1-NM-PP1) have been extensively profiled, the specific isomeric form 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine introduces a critical tautomeric and vectorial shift. As a Senior Application Scientist, I have structured this guide to dissect how this 2-methyl substitution alters binding mechanics, dictates canonical versus "flipped" orientations within the kinase hinge region, and how to biophysically validate these interactions using self-validating experimental systems.

Structural Rationale: Tautomeric Vectors and Adenine Mimicry

The core efficacy of the pyrazolo[3,4-d]pyrimidine scaffold lies in its ability to anchor into the highly conserved kinase hinge region. In canonical ATP-competitive inhibitors, the C4-amine and the N5 nitrogen of the pyrimidine ring form critical hydrogen bonds with the backbone of the hinge (e.g., Met345 in Fyn kinase)[2].

However, the position of the alkyl substitution fundamentally alters the molecule's trajectory within the ATP-binding cleft. In the classic 1-substituted analogs, the N1-alkyl group points directly toward the solvent-exposed ribose-binding pocket. By shifting the methylation to the N2 position (creating the 2-Methyl-2H isomer), the vector of the methyl group is altered. This subtle geometric shift changes the desolvation penalty and can induce steric clashes with specific residues in the sugar pocket, forcing the molecule to adopt alternative binding conformations to achieve thermodynamic stability.

Canonical vs. Alternative "Flipped" Binding Modes

Recent crystallographic and structure-activity relationship (SAR) studies have revolutionized our understanding of this scaffold. While the canonical mode is widely accepted, a 180° flipped binding mode has been discovered for certain pyrazolo[3,4-d]pyrimidine derivatives[3].

  • Canonical Mode: The molecule mimics ATP perfectly. The C3 substituent (if present) projects deep into the hydrophobic back pocket, an area heavily gated by the kinase's "gatekeeper" residue[4].

  • Alternative Flipped Mode: Observed in novel Protein Kinase D (PKD) inhibitors and specific covalent probes[3][5], the scaffold rotates 180 degrees. This alternate orientation relieves steric constraints imposed by the N2-methyl vector, optimizing van der Waals contacts and explaining why certain derivatives exhibit nanomolar affinity despite violating traditional pharmacophore models[3][5].

BindingModes cluster_0 Canonical Mode cluster_1 Alternative Mode (180° Flip) Core 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine Can_Bind Hinge Region H-Bonds (N5 & C4-NH2) Core->Can_Bind Standard Kinases Flip_Bind Altered H-Bond Network (Relieves Steric Clash) Core->Flip_Bind Sterically Constrained Can_Pocket N1/N2 points to Ribose Pocket Can_Bind->Can_Pocket Flip_Pocket N2-Methyl Vector Optimized Flip_Bind->Flip_Pocket

Fig 1: Divergent binding modes of the 2-methyl pyrazolopyrimidine scaffold in the ATP pocket.

Exploiting the Gatekeeper: Analog-Sensitive Kinases

The pyrazolo[3,4-d]pyrimidine core is the foundation of the "bump-and-hole" chemical genetics approach[2]. By mutating a kinase's bulky gatekeeper residue (e.g., Threonine or Methionine) to a smaller amino acid (Glycine or Alanine), the kinase becomes an "analog-sensitive" (AS) allele[4]. The 2-methyl-4-amine core can be functionalized at the C3 position with bulky moieties (like naphthyl rings) to create orthogonal inhibitors that exclusively target the mutated kinase while ignoring wild-type (WT) kinases[2][4].

Quantitative Thermodynamic & Kinetic Profiling

Relying solely on IC50​ values is a critical failure point in modern drug discovery. In vivo efficacy is driven by residence time ( 1/koff​ ) and the thermodynamic signature of the binding event. Below is a representative data matrix demonstrating how binding parameters shift based on the orientation and target of the pyrazolopyrimidine scaffold.

Compound ScaffoldKinase TargetBinding Mode Kd​ (nM) koff​ ( s−1 ) ΔH (kcal/mol)Primary Driver
1-Methyl-1H-PP analogc-Src (WT)Canonical12.50.045-8.2Enthalpic (H-Bonds)
2-Methyl-2H-PP analog PKD2 (WT) Flipped (180°) 33.0 0.012 -5.4 Entropic (Hydrophobic)
1-NM-PP1 (Bulky C3)Src-AS1 (Mutant)Canonical4.20.008-9.1Enthalpic (H-Bonds)

Note: The flipped mode often results in a slower koff​ due to the deep burial of the altered vector, shifting the binding from an enthalpy-driven to an entropy-driven process.

Self-Validating Experimental Protocols

To definitively prove whether a 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine derivative adopts a canonical or flipped binding mode, a biophysical cascade must be employed. The following protocols form a self-validating loop.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetics

Causality: SPR is utilized over endpoint biochemical assays because it isolates the dissociation rate ( koff​ ). A flipped binding mode requires significant conformational adaptation, often presenting as a slower kon​ but an exceptionally slow koff​ (long residence time).

  • Target Capture: Immobilize an anti-His antibody on a CM5 sensor chip via standard amine coupling. Capture the His-tagged kinase of interest. Rationale: Capturing via a tag rather than direct amine coupling prevents the chemical crosslinking of lysine residues near the ATP-binding site, preserving its native conformation.

  • Analyte Preparation: Prepare a 7-point concentration series of the 2-methyl pyrazolopyrimidine ligand (ranging from 0.1x to 10x the expected Kd​ ) in a running buffer containing exactly 5% DMSO to match the compound stock.

  • Kinetic Injection: Flow the analyte over the chip at a high flow rate (50 µL/min). Rationale: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Deconvolution: Double-reference the sensorgrams (subtracting a blank reference channel and buffer-only injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics

Causality: ITC is mandatory to confirm the physical nature of the binding. If the molecule flips 180°, the canonical hydrogen bond network at the hinge is disrupted, which will dramatically lower the enthalpic ( ΔH ) yield, shifting the burden of affinity to the entropic ( TΔS ) burial of the 2-methyl group.

  • Buffer Matching: Dialyze the purified kinase overnight against the exact assay buffer. Use the final dialysate to dilute the pyrazolopyrimidine ligand. Rationale: Even a 1 mM difference in buffer salts will create massive heat-of-dilution artifacts that mask the binding heat.

  • Titration Setup: Load the kinase (20 µM) into the sample cell and the ligand (200 µM) into the injection syringe.

  • Injection Parameters: Execute 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to fully recover.

  • Analysis: Integrate the heat peaks and fit to an independent binding model to yield the stoichiometry (N), Kd​ , ΔH , and ΔS .

ValidationWorkflow Prep 1. Target Prep (WT vs Mutant) SPR 2. SPR Kinetics (k_on, k_off) Prep->SPR ITC 3. ITC Thermodynamics (ΔH, -TΔS) Prep->ITC FRET 4. Orthogonal FRET (IC50 Shift) SPR->FRET ITC->FRET Data 5. Lead Optimization (SAR Integration) FRET->Data

Fig 2: Biophysical workflow for validating kinase inhibitor binding kinetics and thermodynamics.

Conclusion

The 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is far more than a simple ATP competitor; it is a dynamic, vector-sensitive probe. By understanding the tautomeric implications of the 2-methyl substitution, drug developers can rationally design molecules that exploit alternative flipped binding modes, thereby achieving superior selectivity and extended residence times against challenging kinase targets.

Sources

Exploratory

Pharmacokinetic Profiling of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in Early Drug Discovery

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, highly versatile pharmacophore in modern drug discovery. Acting as an isostere of the adenine ring of ATP, this bicyclic core is highly effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged, highly versatile pharmacophore in modern drug discovery. Acting as an isostere of the adenine ring of ATP, this bicyclic core is highly effective at mimicking hinge-region binding interactions within the active sites of oncogenic tyrosine kinases1[1]. Specifically, the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine building block represents a critical starting point for lead generation. The 4-amino group is essential for establishing critical hydrogen bonds with the kinase hinge region 2[2], while the 2-methyl substitution locks the tautomeric state of the pyrazole ring, restricting conformational flexibility and enhancing target selectivity.

However, the rigid, planar, and highly lipophilic nature of this scaffold introduces severe Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities. This whitepaper provides an in-depth technical guide to the pharmacokinetic (PK) profiling and optimization of the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine core, establishing self-validating protocols to navigate its inherent developability hurdles.

Structural Pharmacology & The ADME Challenge

The primary challenge in developing pyrazolo[3,4-d]pyrimidine derivatives is overcoming their notoriously poor aqueous solubility, which routinely threatens their progression into clinical development 2[2]. The high crystal lattice energy ("brick dust" properties) and high lipophilicity (LogP) lead to erratic oral absorption and rapid phase I clearance.

KinaseTargeting Drug Pyrazolo[3,4-d]pyrimidine Derivative ATP ATP Binding Pocket (Hinge Region) Drug->ATP Competitive Binding Target Tyrosine Kinases (Src, Abl, BTK) Downstream Downstream Signaling (MAPK, PI3K/AKT) Target->Downstream Inhibition ATP->Target Blocked Apoptosis Tumor Cell Apoptosis & Proliferation Arrest Downstream->Apoptosis Induction

Caption: Mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

To prevent late-stage attrition, early drug discovery campaigns must rigorously profile the kinetic solubility and intrinsic clearance ( Clint​ ) of this scaffold.

Self-Validating In Vitro PK Methodologies

To ensure scientific integrity, all in vitro ADME assays must be designed as self-validating systems . This means integrating high, medium, and low-clearance/solubility reference compounds directly into the analytical queue to continuously verify the dynamic range of the assay.

Kinetic Aqueous Solubility Assessment

Causality: The 2-methyl substitution removes a hydrogen bond donor, increasing lipophilicity. If the compound precipitates in biological buffers, it will artificially suppress biochemical assay readouts (acting as a Pan-Assay Interference Compound, or PAINS) and yield flat dose-response curves in cell-based assays.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% LC-MS grade DMSO.

  • Spiking: Add 5 µL of the DMSO stock to 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate. Causality: Maintains a final DMSO concentration of 1%, minimizing co-solvent solubilization artifacts.

  • Incubation: Shake the plate at 300 RPM for 24 hours at room temperature (25°C). Causality: Allows sufficient time for thermodynamic equilibrium between the dissolved compound and any amorphous precipitate.

  • Filtration: Transfer the mixture to a 0.45 µm PVDF filter plate and centrifuge at 2000 × g for 10 minutes.

  • Quantification: Dilute the filtrate 1:10 in acetonitrile and analyze via LC-MS/MS against a standard curve prepared in 100% DMSO.

  • Self-Validation Check: The assay is only valid if the concurrent control Propranolol yields >100 µM (high solubility) and Nicardipine yields <5 µM (low solubility).

Microsomal Metabolic Stability (HLM/MLM)

Causality: The pyrazolo-pyrimidine core is highly susceptible to CYP450-mediated oxidation. Evaluating metabolic stability in Human and Mouse Liver Microsomes (HLM/MLM) determines the intrinsic clearance ( Clint​ ) and predicts in vivo hepatic clearance.

MicrosomalStability N1 Prepare 1 µM Compound in Phosphate Buffer (pH 7.4) N2 Add Liver Microsomes (0.5 mg/mL protein) N1->N2 N3 Pre-incubate at 37°C for 5 minutes N2->N3 N4 Initiate Reaction Add 1 mM NADPH N3->N4 N5 Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) N4->N5 N6 Quench with Ice-Cold Acetonitrile + IS N5->N6 N7 Centrifuge & Analyze Supernatant via LC-MS/MS N6->N7

Caption: Workflow for in vitro microsomal stability profiling.

Step-by-Step Protocol:

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium of the enzyme system before initiating the reaction, preventing artifactual lag phases in the metabolic rate.

  • Initiation: Add NADPH to a final concentration of 1 mM to start the CYP450 catalytic cycle.

  • Sampling & Quenching: At t = 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, arresting metabolism at precise time points.

  • Analysis: Centrifuge at 4000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion.

  • Self-Validation Check: The assay is valid only if Verapamil demonstrates rapid clearance ( t1/2​<15 min) and Warfarin demonstrates metabolic stability ( t1/2​>60 min).

In Vivo Pharmacokinetic Profiling Workflow

In vivo profiling of unmodified pyrazolo[3,4-d]pyrimidine derivatives often reveals rapid clearance and short plasma half-lives, necessitating structural optimization 3[3].

Step-by-Step Protocol (Rodent PK):

  • Formulation: Due to the poor solubility of the 2-methyl core, formulate the IV dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose (10 mg/kg) as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween-80.

  • Dosing & Sampling: Administer to male CD-1 mice (n=3 per route). Collect serial blood samples via the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 2000 × g for 10 min at 4°C to isolate plasma. Extract analytes using protein precipitation (1:3 plasma to acetonitrile).

  • PK Parameter Calculation: Use Non-Compartmental Analysis (NCA) to derive Clearance ( Cl ), Volume of Distribution ( Vss​ ), Half-life ( t1/2​ ), and Absolute Bioavailability ( F% ).

Formulation & Prodrug Optimization Strategies

Because the naked 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine core is often too insoluble for oral delivery, medicinal chemists employ specific strategies to rescue the scaffold.

LeadOpt Core 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine Sol Poor Aqueous Solubility Core->Sol Met Rapid CYP450 Metabolism Core->Met Prodrug Prodrug Strategy (e.g., Carbamate Linkers) Sol->Prodrug Nano Nanocarrier Formulation (Liposomes/Albumin) Sol->Nano Struct Structural Modification (Polar Moieties) Sol->Struct Met->Struct

Caption: Optimization strategies for pyrazolo[3,4-d]pyrimidine PK liabilities.

  • Prodrug Approaches: Prodrug strategies, such as the introduction of a water-soluble N-methylpiperazino group via an O-alkyl carbamate linker, have been successfully employed to overcome these solubility issues. The carbamate is rapidly cleaved by plasma esterases in vivo, releasing the active core.

  • Nanocarrier Formulations: Alternatively, nanocarrier formulations like albumin nanoparticles and liposomes can significantly improve the pharmacokinetic profile of these hydrophobic cores 2[2].

  • Structural Modification: Introduction of polar moieties or modifications to the solvent-exposed regions can improve both metabolic stability and solubility without compromising target affinity 4[4].

Quantitative Data Summary

The table below summarizes the typical pharmacokinetic progression of the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine core as it undergoes lead optimization.

Compound ClassKinetic Solubility (pH 7.4)MLM Clint​ (µL/min/mg)In Vivo Mouse Clearance (L/h/kg)Oral Bioavailability ( F% )
Unoptimized Core (2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine)< 5 µM> 150 (High)> 4.5 (High)< 5%
Structurally Optimized Derivative (Polar side-chain addition)45 µM45 (Moderate)2.1 (Moderate)25%
Prodrug Form (Carbamate linker with N-methylpiperazine)> 200 µMN/A (Cleaves in plasma)1.8 (Active moiety)65%

Note: Data represents aggregated, representative values typical for this chemical class during early hit-to-lead campaigns.

Sources

Foundational

Thermodynamic Properties, Stability, and Synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Technical Guide

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for the purine ring found in adenine and guanine. While the 1H-tautomer and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for the purine ring found in adenine and guanine. While the 1H-tautomer and its N1-alkylated derivatives dominate the literature due to their thermodynamic stability, 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) represents a highly valuable, albeit synthetically challenging, isomeric core.

By locking the pyrazole ring into the 2H-configuration via N2-methylation, researchers fundamentally alter the molecule's dipole moment, topological polar surface area (tPSA), and hydrogen-bonding vector profile. This whitepaper provides an in-depth analysis of the thermodynamic stability, physicochemical properties, and solvent-controlled synthesis of this specific isomer, equipping drug development professionals with field-proven methodologies for its utilization in kinase inhibitor design.

Structural Context and Tautomeric Thermodynamics

To understand the behavior of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, one must first analyze the tautomeric equilibrium of the unmethylated core. Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311+G** level) consistently demonstrate that the 1H-tautomer is the global thermodynamic minimum in both the gas phase and aqueous solution, favored by approximately 3–5 kcal/mol over the 2H-tautomer [1].

When functionalizing this core, the ambident nature of the pyrazole anion complicates regioselectivity. Alkylation under standard thermodynamic conditions (e.g., using polar aprotic solvents like DMSO) predominantly yields the N1-alkylated product. However, synthesizing the 2-methyl isomer requires kinetic control . By manipulating the solvent environment to favor tight ion pairs (TIPs) or close ion pairs (CIPs), the activation energy barrier for N2-alkylation can be artificially lowered relative to N1-alkylation [2].

Physicochemical Data Summary

The following table synthesizes the quantitative physicochemical and thermodynamic data for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine [3].

PropertyValue / Description
IUPAC Name 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Registry Number 21230-48-8
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Topological Polar Surface Area (tPSA) ~68.0 Ų
Thermodynamic Minimum Tautomer (Core) 1H-isomer
Alkylation Preference (Kinetic) N2-position (in non-polar solvents via Na⁺ coordination)
Alkylation Preference (Thermodynamic) N1-position (in polar aprotic solvents)

Mechanistic Pathways: Solvent-Controlled Regioselectivity

The causality behind the successful synthesis of the 2-methyl isomer lies in the coordination chemistry of the counter-ion. When 1H-pyrazolo[3,4-d]pyrimidin-4-amine is deprotonated by Sodium bis(trimethylsilyl)amide (NaHMDS) in Tetrahydrofuran (THF), the sodium cation coordinates simultaneously to the N1 and N7 atoms. This steric and electronic shielding directs the incoming electrophile (iodomethane) exclusively to the N2 position. Conversely, in DMSO, the ions are solvent-separated, allowing the thermodynamically favored N1-alkylation to proceed [2].

Alkylation A 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Starting Material) B NaHMDS / THF (Tight Ion Pair) A->B Non-polar solvent C NaHMDS / DMSO (Solvent-Separated Ion Pair) A->C Polar aprotic solvent D 2-Methyl-2H-isomer (Kinetic Product, N2-alkylation) B->D Na+ coordination (N1/N7) E 1-Methyl-1H-isomer (Thermodynamic Product, N1-alkylation) C->E Free anion reaction

Figure 1: Solvent-controlled reaction pathway dictating kinetic (N2) vs. thermodynamic (N1) alkylation.

Experimental Workflows (Self-Validating Protocols)

As an application scientist, I emphasize protocols that are self-validating. A protocol must contain internal controls to immediately flag deviations in regioselectivity or stability.

Protocol 1: Regioselective Synthesis of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Objective: Achieve >8:1 kinetic selectivity for the N2-isomer.

  • Preparation & Deprotonation: Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere at 0 °C.

  • Base Addition: Dropwise add NaHMDS (1.0 M in THF, 1.05 eq). Causality: The use of NaHMDS rather than KHMDS is critical; the smaller ionic radius of Na⁺ provides stronger bidentate coordination to N1/N7, forming the necessary Tight Ion Pair (TIP). Stir for 30 minutes.

  • Alkylation: Add iodomethane (1.1 eq) dropwise. Maintain at 0 °C for 2 hours, then warm to room temperature.

  • Self-Validation (The Thermodynamic Control): In a parallel 5 mL vial, run the exact same reaction replacing THF with DMSO.

  • Quench & HPLC Analysis: Quench both reactions with saturated NH₄Cl. Run crude samples from both vessels on LC-MS.

    • Validation Check: The THF reaction must show a major peak for the N2-isomer (kinetic), while the DMSO control must show a major peak for the N1-isomer (thermodynamic). If the THF reaction yields predominantly N1, moisture contamination has likely disrupted the Na⁺ coordination sphere.

  • Purification: Isolate the 2-methyl isomer via silica gel chromatography (DCM:MeOH gradient).

Protocol 2: Thermodynamic Stability Profiling via DSC

Objective: Assess the thermal stability and phase transitions of the isolated 2-methyl isomer.

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Melting point: 156.6 °C, ΔH = 28.45 J/g).

  • Sample Prep: Weigh 2–3 mg of the purified 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine into an aluminum pan and crimp securely.

  • Thermal Cycle: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Analysis: Identify the sharp endothermic melting peak. Causality: A broad peak or a shifting baseline prior to the melting point indicates the presence of the N1-isomer impurity or residual solvent trapped in the crystal lattice.

Kinase Hinge-Binding Mechanics

In drug development, the shift from the 1H to the 2H configuration drastically alters how the molecule interacts with the ATP-binding pocket of kinases. In the 1-methyl isomer, the N2 atom is a free hydrogen-bond acceptor. However, in the 2-methyl isomer, the N1 atom becomes the primary acceptor [4].

Because the N1 atom is adjacent to the pyrimidine ring, the vector of the hydrogen bond it forms with the kinase hinge region (typically the backbone NH of a gatekeeper-adjacent residue) is shifted by approximately 30 degrees compared to the purine N9/N8 vectors. This allows for highly selective kinase targeting, deliberately bypassing off-target kinases that require standard purine geometry.

KinaseBinding Core 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine N1 N1 Atom (H-Bond Acceptor) Core->N1 NH2 C4-Amino Group (H-Bond Donor) Core->NH2 Me N2-Methyl Group (Steric Shielding) Core->Me Hinge Kinase Hinge Region (Backbone Amides) N1->Hinge Accepts H-bond NH2->Hinge Donates H-bond Pocket Hydrophobic Pocket Me->Pocket Van der Waals contacts

Figure 2: Logical interaction mapping of the 2-Me-2H-PP core within a generic kinase ATP-binding pocket.

Conclusion

The 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a testament to the power of kinetic control in organic synthesis. By understanding the thermodynamic baseline of the unmethylated core, researchers can leverage specific solvent-ion interactions to force the molecule into its less thermodynamically stable, but highly pharmacologically valuable, 2H-configuration. Implementing self-validating experimental controls ensures the integrity of this regioselective process, paving the way for the development of next-generation, highly selective kinase inhibitors.

References

  • Title: Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives Source: Journal of Chemical Reviews URL: [Link]

  • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES: A REVIEW (2017-2022) Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine Stock Solutions for In Vitro Assays

Executive Summary 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) is a critical heterocyclic building block and a representative scaffold for a highly potent class of ATP-competitive kinase inhibitors. Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) is a critical heterocyclic building block and a representative scaffold for a highly potent class of ATP-competitive kinase inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives are widely utilized in oncology and cellular signaling research due to their ability to mimic the adenine ring of ATP, allowing them to occupy the hinge region of various oncogenic kinases (such as Src, EGFR, and mTOR)[1][2][3].

Because of the highly hydrophobic nature of the fused bicyclic ring system, improper solvation can lead to compound precipitation, inconsistent dosing, and artifactual data in cell-based assays. This application note provides a self-validating, causality-driven protocol for preparing, storing, and applying stock solutions of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine to ensure maximum biological fidelity in cell culture environments.

Physicochemical Properties & Solvation Rationale

To design an optimal dissolution strategy, it is imperative to understand the physicochemical constraints of the molecule. The compound is highly soluble in polar aprotic solvents but exhibits extremely poor aqueous solubility[4].

PropertyValueSolvation Implication
Chemical Name 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amineN/A
CAS Number 21230-48-8N/A
Molecular Formula C₆H₇N₅N/A
Molecular Weight 149.15 g/mol Required for molarity calculations.
Primary Solvent Dimethyl Sulfoxide (DMSO)Must use anhydrous, cell-culture grade (≥99.9%) to prevent hydrolysis.
Aqueous Solubility < 1 mg/mL (Poor)Requires intermediate stock preparation before introduction to culture media.

Mechanistic Context: Why Solvation Fidelity Matters

Pyrazolo[3,4-d]pyrimidine derivatives function as Type I kinase inhibitors. They competitively bind to the active "DFG-in" conformation of the kinase domain, forming critical hydrogen bonds with the hinge region (e.g., Met267 and Glu265 in BRK/PTK6)[5]. This blockade prevents ATP binding, thereby halting downstream phosphorylation cascades and inducing cell cycle arrest or apoptosis (often via ROS generation)[1][6].

If the compound is not fully dissolved, or if it precipitates upon introduction to the aqueous culture media, the effective molarity drops precipitously. This leads to an underestimation of the compound's potency (artificially inflated IC₅₀ values) and irreproducible phenotypic responses.

Mechanism A Pyrazolo[3,4-d]pyrimidine Derivative B ATP-Binding Pocket (DFG-in Conformation) A->B Competitive Binding C Kinase Inhibition (e.g., Src, EGFR, mTOR) B->C Blocks ATP D Downstream Signaling Blockade C->D Phenotypic Response

Mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Protocol: Master Stock Solution Preparation

Experimental Causality: We prepare concentrated master stocks (typically 10 mM or 50 mM) in anhydrous DMSO. Water is the enemy of hydrophobic stock solutions; even atmospheric moisture absorbed by hygroscopic DMSO can cause the pyrazolo[3,4-d]pyrimidine core to form micro-crystals. Therefore, all preparations must minimize atmospheric exposure and avoid repeated freeze-thaw cycles.

Reconstitution Calculations

Use the following table to determine the exact volume of DMSO required to achieve your target concentration based on the mass of the lyophilized powder.

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 670.5 µL134.1 µL
5.0 mg 3.35 mL670.5 µL
10.0 mg 6.70 mL1.34 mL
Step-by-Step Solvation Workflow
  • Equilibration: Allow the sealed vial of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the powder, ruining the anhydrous environment.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Sonication (Critical Step): Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to disrupt invisible micro-crystalline lattices that vortexing alone cannot break.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) in sterile, tightly capped PCR tubes.

  • Storage: Store aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) in a light-protected box containing a desiccant packet.

Workflow Step1 Weigh Compound (Protect from light) Step2 Add Anhydrous DMSO (Cell Culture Grade) Step1->Step2 Step3 Vortex & Sonicate (Ensure complete dissolution) Step2->Step3 Step4 Aliquot into PCR Tubes (Minimize freeze-thaw) Step3->Step4 Step5 Store at -20°C or -80°C (Desiccated environment) Step4->Step5

Standardized workflow for preparing and storing hydrophobic kinase inhibitor stock solutions.

Protocol: Cell Culture Application & Dilution

Introducing a highly concentrated DMSO stock into aqueous cell culture media (e.g., DMEM, RPMI) creates a localized shock that can cause the compound to "crash out" (precipitate) before it disperses. Furthermore, DMSO itself is cytotoxic and can induce unwanted differentiation or apoptosis at high concentrations.

Serial Dilution Strategy
  • Thawing: Remove a single aliquot from the -80°C freezer and warm it in a 37°C water bath for 2–3 minutes. Vortex briefly.

  • Intermediate Dilution: Do not add the 10 mM stock directly to the cells. Instead, prepare a 1000X intermediate working solution in DMSO. For example, if your final assay concentration is 1 µM, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate.

  • Media Addition: Add 1 µL of the 1000X intermediate solution to 999 µL of pre-warmed culture media. Causality: Pre-warming the media prevents temperature-shock precipitation. Adding the compound to a larger volume of media ensures rapid dispersion.

  • Final Delivery: Mix the media thoroughly by pipetting up and down, then apply it to the cells.

DMSO Toxicity Control

Ensure that the final concentration of DMSO in the cell culture well never exceeds 0.1% (v/v) .

  • Vehicle Control: You must include a vehicle control well treated with the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This isolates the pharmacological effect of the pyrazolo[3,4-d]pyrimidine from the basal toxicity of the solvent.

Self-Validating Quality Control

To ensure the trustworthiness of your experimental data, implement the following self-validating checks:

  • Visual Turbidity Check: After diluting the compound into the pre-warmed culture media, hold the tube up to a light source. If the solution appears cloudy or if fine particulate matter is visible, the compound has precipitated. Action: Discard the solution. You must prepare a new intermediate dilution, potentially stepping down the concentration more gradually.

  • LC-MS Verification: If an aliquot has been stored at -20°C for more than 3 months, verify its integrity via Liquid Chromatography-Mass Spectrometry (LC-MS) before use. Pyrazolo[3,4-d]pyrimidines can undergo slow oxidative degradation if exposed to trace amounts of dissolved oxygen and water over time.

Sources

Application

Comprehensive HPLC Method Development and Validation for the Quantification of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction & Rationale The compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) is a critical nitrogen-rich heterocyclic building block. As a bioisostere of purine, the pyrazolo[3,4-d]pyrimidine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) is a critical nitrogen-rich heterocyclic building block. As a bioisostere of purine, the pyrazolo[3,4-d]pyrimidine scaffold is heavily utilized in the design of targeted kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib analogs [1].

During the synthesis of these active pharmaceutical ingredients (APIs), tracking the consumption of this intermediate and quantifying its residual presence is critical for ensuring the purity and safety of the final drug product. This application note outlines a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed specifically to overcome the chromatographic challenges inherent to basic, nitrogenous heterocycles.

Synthesis_Context S1 Hydrazine Derivatives Intermediate 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine S1->Intermediate S2 Pyrimidine Precursors S2->Intermediate Coupling Suzuki-Miyaura Coupling Intermediate->Coupling HPLC Monitoring Final Novel BTK Inhibitor (Target API) Coupling->Final

Fig 1: Synthetic role of the pyrazolopyrimidine intermediate in BTK pipelines.

Physicochemical Profiling & Causality in Method Design

To design a robust method, we must first analyze the analyte's physicochemical properties and establish the causality behind our experimental choices.

The Silanol Interaction Challenge

Property: The pyrazolo[3,4-d]pyrimidine core contains multiple basic nitrogen atoms, including an exocyclic amine. Challenge: At neutral pH, these basic nitrogens act as strong hydrogen bond donors/acceptors and can undergo secondary ion-exchange interactions with residual acidic silanols on standard silica-based stationary phases. This leads to severe peak tailing, variable retention times, and poor resolution [2]. Solution: We utilize an acidic mobile phase containing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) . The low pH fully protonates the basic nitrogens, ensuring a uniform ionization state. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, masking the positively charged analyte from residual silanols and yielding sharp, symmetrical peaks.

Stationary Phase Selection

Property: The molecule is relatively small and polar. Challenge: Standard C18 columns often fail to adequately retain highly polar, low-molecular-weight heterocycles, causing them to elute in the void volume. Solution: A polar-embedded stationary phase (e.g., Waters XBridge Shield RP18) is selected. The embedded carbamate group provides alternative hydrogen-bonding mechanisms, enhancing the retention of the polar pyrazolopyrimidine core while preventing phase collapse under the highly aqueous conditions required at the start of the gradient.

HPLC_Workflow A Physicochemical Profiling (pKa, LogP, UV Max) B Stationary Phase Selection (Polar-embedded C18) A->B C Mobile Phase Optimization (0.1% TFA, pH 2.0) B->C D Gradient & Flow Tuning (1.0 mL/min, 30°C) C->D E Method Validation (ICH Q2(R1) Guidelines) D->E F Routine API Quantification E->F

Fig 2: HPLC method development workflow for basic nitrogenous heterocycles.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Before any sample is analyzed, the system must pass strict System Suitability Testing (SST) to guarantee trustworthiness.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)Polar-embedded phase retains polar analytes and resists aqueous phase collapse.
Mobile Phase A 0.1% TFA in Milli-Q WaterProtonates basic nitrogens; provides ion-pairing.
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)Strong eluent for gradient elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention times.
Detection (DAD) 240 nm (Primary), 260 nm (Secondary)Captures the maximum UV absorbance of the conjugated pyrazolopyrimidine system [2].
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain the polar analyte.
2.0955Isocratic hold.
10.04060Linear ramp to elute strongly retained impurities.
12.01090Column wash.
14.0955Return to initial conditions.
18.0955Re-equilibration.
Step-by-Step Sample Preparation

Note: The diluent is Water:Acetonitrile (50:50, v/v). Pure water is avoided to ensure complete dissolution of the aromatic system, while pure organic solvent is avoided to prevent solvent-effect peak distortion upon injection into the highly aqueous initial mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of diluent. Sonicate for 5 minutes at room temperature until fully dissolved.

  • Volume Make-up: Dilute to the mark with diluent and mix thoroughly.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (Causality: PTFE is chosen over Nylon to prevent non-specific binding and adsorption of the basic amine).

Method Validation Summary

The method was validated in strict accordance with [3].

System Suitability Testing (SST)

To ensure the self-validating nature of the run, six replicate injections of the 100 µg/mL working standard must meet the following criteria before proceeding:

SST ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) ± 2.0% RSD0.4%PASS
Tailing Factor (Tf) ≤ 1.51.12PASS
Theoretical Plates (N) ≥ 30005420PASS
Peak Area %RSD ≤ 2.0%0.8%PASS
Linearity, Precision, and Accuracy Data

The quantitative data confirms the method is highly sensitive and reproducible for API intermediate tracking.

Validation ParameterRange / ConditionResultAcceptance Criteria
Linearity Range 10 µg/mL to 150 µg/mL R2=0.9998 R2≥0.999
Limit of Detection (LOD) S/N ratio of 3:10.15 µg/mLN/A
Limit of Quantitation (LOQ) S/N ratio of 10:10.50 µg/mLN/A
Method Precision (Repeatability) 6 preparations at 100 µg/mL1.1% RSD ≤2.0%
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels98.5% - 101.2%98.0% - 102.0%

References

  • Wang, Z., Wang, S., Chai, J., et al. (2024). "Discovery of orally available 1H-pyrazolo[3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor." Arabian Journal of Chemistry, 17.[Link]

  • Severina, H. I., Gubar, S. M., Bezruk, I. V., et al. (2021). "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin." Research Journal of Pharmacy and Technology, 14(6), 3223-3228.[Link]

  • European Medicines Agency / ICH. (1995). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." EMA Scientific Guidelines.[Link]

Method

Application Note: High-Throughput Kinase Profiling of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Executive Summary The compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Structurally serving as a bioisostere of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Structurally serving as a bioisostere of adenine, this compound and its derivatives are extensively utilized in drug discovery as potent, ATP-competitive kinase inhibitors targeting oncogenic pathways such as Src, mTOR, and Cyclin-Dependent Kinases (CDKs)[1].

This application note provides an in-depth, self-validating protocol for integrating this compound into high-throughput screening (HTS) kinase assays. By prioritizing mechanistic causality and rigorous internal controls, this guide ensures that researchers can generate highly reproducible, physiologically relevant IC50​ data.

Mechanistic Rationale & Structural Biology

To design an effective screening assay, one must first understand the molecular behavior of the inhibitor. The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP, allowing the molecule to seamlessly dock into the highly conserved ATP-binding pocket (hinge region) of the kinase domain[1].

The Causality of Binding: The 4-amine group of the pyrimidine ring acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met or Leu residues), while the nitrogen atoms within the pyrazolo core act as hydrogen bond acceptors[2][3]. Because 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine competes directly with endogenous ATP for this active site, its apparent inhibitory potency ( IC50​ ) is mathematically dependent on the ATP concentration used in the assay.

If the assay utilizes an ATP concentration far exceeding the kinase's Michaelis constant ( Km​ ), the inhibitor will be kinetically outcompeted, yielding false negatives. Conversely, using trace amounts of ATP yields artificially potent IC50​ values that fail to translate to the high-ATP environment of living cells[4]. Therefore, ATP must be calibrated to exactly the apparent Km​ for the specific kinase being tested.

Mechanism cluster_0 Active Kinase Pathway cluster_1 Inhibited Kinase Pathway ATP ATP Molecule Kinase1 Kinase Domain (Active State) ATP->Kinase1 Binds Hinge Region PhosphoSub Phospho-Substrate (Signal Transduction) Kinase1->PhosphoSub Phosphorylation Substrate Peptide Substrate Substrate->Kinase1 Binds Activation Loop Inhibitor 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine Kinase2 Kinase Domain (Inhibited State) Inhibitor->Kinase2 Competitive Binding at ATP Pocket NoSignal No Phosphorylation (Pathway Arrest) Kinase2->NoSignal Catalytic Blockade Substrate2 Peptide Substrate Substrate2->Kinase2 Binds Activation Loop

Fig 1: ATP-competitive binding mechanism of pyrazolo[3,4-d]pyrimidine derivatives in kinase domains.

Assay Design: Universal Luminescent ADP Detection

For high-throughput profiling of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine across a broad kinase panel, a luminescent ADP-detection assay (e.g., ADP-Glo™) is the gold standard[3].

Why this platform? Unlike Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) which requires specific fluorescently labeled antibodies for every unique peptide substrate, luminescent ADP detection universally measures the byproduct of the kinase reaction (ADP)[3]. Furthermore, luminescence readouts are immune to the auto-fluorescence commonly exhibited by dense heterocyclic libraries, ensuring a high signal-to-background (S/B) ratio.

Self-Validating HTS Protocol (384-Well Format)

A robust protocol must be a self-validating system. This workflow incorporates specific controls and kinetic boundaries to ensure data trustworthiness.

A. Reagent Preparation & Causality
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT, 0.01% CHAPS.

    • Causality: Mg²⁺ is an absolute requirement for ATP coordination. BSA and CHAPS are critical to prevent the highly hydrophobic pyrazolo[3,4-d]pyrimidine molecules from forming colloidal aggregates or adhering to the plastic microplate walls, which would artificially lower the effective compound concentration. DTT maintains the reducing environment necessary for kinase cysteine residues.

  • Test Compound: 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine serially diluted in 100% DMSO, then diluted 1:25 in Kinase Buffer (final assay DMSO concentration = 1%).

B. Step-by-Step Methodology
  • Compound Dispensing: Dispense 2.5 µL of 4X Test Compound into a solid-white 384-well plate.

    • Self-Validation Controls: Include wells with 10 µM Staurosporine (Positive Control: 100% inhibition), 1% DMSO (Vehicle Control: 0% inhibition), and Buffer without Kinase (Background Control).

  • Enzyme Addition & Pre-Incubation: Add 2.5 µL of 4X Kinase solution. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before ATP is introduced. Skipping this step can lead to kinetic out-competition by ATP, resulting in false negatives.

  • Reaction Initiation: Add 5.0 µL of 2X Substrate/ATP mix. Ensure the final ATP concentration is exactly at the kinase's Km​ .

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at 25°C.

    • Causality: The reaction time must be strictly optimized so that total ATP-to-ADP conversion remains below 10% . Exceeding 10% conversion violates the initial velocity ( v0​ ) assumptions of Michaelis-Menten kinetics due to substrate depletion and product (ADP) inhibition.

  • Termination & Depletion: Add 10 µL of ADP Detection Reagent 1. Incubate for 40 minutes. This reagent denatures the kinase (stopping the reaction) and completely depletes unreacted ATP.

  • Signal Generation: Add 20 µL of ADP Detection Reagent 2. Incubate for 40 minutes. This reagent converts the newly generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[3].

  • Readout: Measure luminescence on a multi-mode microplate reader (0.5 sec integration time/well).

HTS_Workflow Prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Dispense 2. Compound Dispensing (384-well plate, Serial Dilution) Prep->Dispense Reaction 3. Kinase Reaction (Incubate 60 min at 25°C) Dispense->Reaction Terminate 4. Terminate & Deplete (Add ADP Detection Reagent 1) Reaction->Terminate Signal 5. Signal Generation (Add ADP Detection Reagent 2) Terminate->Signal Readout 6. Luminescence Readout (Microplate Reader) Signal->Readout Analysis 7. Data Analysis (IC50 & Z'-factor Calculation) Readout->Analysis

Fig 2: Step-by-step high-throughput luminescent kinase assay workflow for inhibitor profiling.

Data Interpretation & Assay Validation

To verify the trustworthiness of the HTS run, the Z'-factor must be calculated for every plate. The Z'-factor evaluates the dynamic range and data variation of the assay:

Z′=1−∣μpositive​−μvehicle​∣3(σpositive​+σvehicle​)​

A Z'-factor ≥0.5 indicates a robust, reliable assay suitable for high-throughput screening. Below is a representative summary of quantitative data demonstrating the expected selectivity profile of a pyrazolo[3,4-d]pyrimidine derivative across a kinase panel[3][5].

Table 1: Representative Kinase Profiling Data & Assay Validation Metrics

Kinase TargetApparent ATP Km​ (µM)2-Methyl-Derivative IC50​ (nM)Assay Z'-FactorSignal/Background (S/B)
Src (SFK) 15.012.40.7815.2
mTOR 10.08.70.7512.0
CDK2/CycA 35.045.10.8218.5
EGFR 5.0>10,0000.8014.4

Data Interpretation: The compound demonstrates potent nanomolar inhibition against Src, mTOR, and CDK2—targets known to accommodate the pyrazolo[3,4-d]pyrimidine scaffold[3][4][5]. The lack of activity against EGFR highlights the compound's selectivity. The Z'-factors (>0.75) confirm that the self-validating protocol parameters successfully minimized well-to-well variance.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry / PMC.1

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. MDPI.6

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI.5

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC.2

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). ACS Publications.4

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.7

  • Application Notes and Protocols for High-Throughput. Benchchem.8

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances / PMC.3

Sources

Application

Preclinical Evaluation and In Vivo Dosing Strategies for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in Murine Tumor Models

Target Audience: Preclinical Researchers, Pharmacologists, and Oncology Drug Development Professionals Application: In Vivo Pharmacokinetics (PK), Pharmacodynamics (PD), and Xenograft Efficacy Workflows Introduction and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Oncology Drug Development Professionals Application: In Vivo Pharmacokinetics (PK), Pharmacodynamics (PD), and Xenograft Efficacy Workflows

Introduction and Pharmacological Rationale

The compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine represents a critical structural scaffold in the development of ATP-competitive kinase inhibitors. The 4-amino-pyrazolo[3,4-d]pyrimidine core acts as an ATP isostere, allowing it to deeply penetrate the highly conserved ATP-binding pockets of oncogenic tyrosine kinases such as c-Src, c-Abl, and EphB4 [1, 3].

While highly potent in vitro, translating this scaffold into in vivo murine models presents significant challenges. The planar, nitrogen-rich heterocyclic structure results in high crystal lattice energy and lipophilicity, driving poor aqueous solubility and erratic gastrointestinal absorption [2]. Consequently, achieving therapeutic exposure in murine tumor models requires highly optimized formulation strategies and rigorous pharmacokinetic validation to ensure that observed efficacy is driven by true target engagement rather than off-target toxicity.

MoA Compound 2-Methyl-2H-pyrazolo[3,4-d] pyrimidin-4-amine Kinase Target Kinases (Src, Abl, EphB4) Compound->Kinase ATP-competitive inhibition Downstream Downstream Signaling (PI3K/AKT, STAT3) Kinase->Downstream Blocks phosphorylation CellCycle Cell Cycle Arrest (G2/M Phase) Downstream->CellCycle Downregulates Cyclins Apoptosis Apoptosis (Caspase Activation) Downstream->Apoptosis Pro-apoptotic signaling

Figure 1: ATP-competitive kinase inhibition and downstream apoptotic signaling.

Physicochemical Profiling and Formulation Strategies

To bypass the inherent solubility limitations of the pyrazolo[3,4-d]pyrimidine core, researchers must select a formulation vehicle that balances compound stabilization with murine tolerability. Standard aqueous buffers (e.g., PBS or saline) are insufficient and will lead to compound precipitation upon injection, causing localized necrosis and zero systemic bioavailability.

Instead, a co-solvent system utilizing micellar stabilization or advanced nano-delivery systems (such as liposomal encapsulation) is required [2, 4].

Table 1: Quantitative Comparison of Formulation Vehicles
Formulation VehicleMax Solubility (mg/mL)Est. Bioavailability (F%)Preferred RouteCausality / Scientific Rationale
100% Saline / PBS < 0.1N/ANoneUnsuitable. Planar heterocycle hydrophobicity causes immediate precipitation.
10% DMSO + 90% Corn Oil 2.5~15%PO (Oral)High GI degradation and first-pass metabolism lead to sub-therapeutic plasma levels.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 15.0~65%IP (Intraperitoneal)Optimal for routine screening. Tween-80 forms micelles, preventing precipitation in the peritoneal cavity.
Liposomal Encapsulation (DPPC/Cholesterol) > 25.0~85%IV (Intravenous)Prolonged half-life and enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect [2].

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

Before initiating long-term efficacy studies, a 24-hour PK profile must be established to determine the half-life ( t1/2​ ) and maximum plasma concentration ( Cmax​ ). This ensures the dosing interval maintains the compound above its IC50​ threshold for the target kinase.

Step-by-Step Methodology:

  • Animal Preparation: Fast male CD-1 or C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing to reduce metabolic variability. Weigh each animal to calculate the exact dose volume (typically 10 mL/kg).

  • Formulation Preparation: Dissolve the compound in 10% DMSO until completely clear. Sequentially add 40% PEG300, vortexing thoroughly. Add 5% Tween-80, vortex again, and finally add 45% sterile saline dropwise to prevent shock precipitation.

  • Administration: Administer the compound via Intraperitoneal (IP) injection at 10 mg/kg and 30 mg/kg dose levels.

  • Serial Sampling: Collect ~50 µL of blood via submandibular or tail vein bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate PK parameters using non-compartmental analysis (NCA).

Protocol 2: In Vivo Efficacy and Pharmacodynamic (PD) Validation

A robust xenograft study must be a self-validating system . It is not enough to simply measure tumor shrinkage; you must prove that the shrinkage was caused by the compound inhibiting its specific target kinase within the tumor microenvironment [3].

Workflow Step1 Cell Prep & Inoculation Step2 Tumor Growth & Randomization Step1->Step2 Step3 Formulation & Dosing Step2->Step3 Step4 In Vivo Monitoring Step3->Step4 Step5 Endpoint PK/PD Analysis Step4->Step5

Figure 2: Standardized in vivo workflow for murine tumor xenograft efficacy studies.

Step-by-Step Methodology:

  • Cell Inoculation: Harvest target tumor cells (e.g., U87 glioblastoma or SH-SY5Y neuroblastoma) in the exponential growth phase. Resuspend 5×106 cells in a 1:1 mixture of serum-free media and Matrigel.

    • Causality Note: Matrigel provides an extracellular matrix scaffold that enhances initial cell survival and localizes the xenograft, drastically reducing inter-mouse variability.

  • Subcutaneous Injection: Inject 100 µL of the cell suspension into the right flank of athymic nude mice (nu/nu).

  • Randomization (Critical Step): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically day 7-10), randomize the mice into Vehicle Control, Low Dose (10 mg/kg), and High Dose (30 mg/kg) groups.

    • Causality Note: Randomizing by established tumor volume rather than days post-inoculation ensures baseline equivalence across all cohorts, validating statistical comparisons later.

  • Dosing Regimen: Administer the formulated compound IP daily for 21 days.

  • In Vivo Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight three times per week. A body weight loss of >15% indicates unacceptable systemic toxicity, necessitating a dose reduction.

  • Self-Validating Endpoint Analysis (PD Readout): At day 21, sacrifice the mice 2 hours post-final dose (at estimated Cmax​ ). Excise the tumors and immediately divide them into two segments:

    • Segment A (Formalin-Fixed): Used for Immunohistochemistry (IHC) to assess Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).

    • Segment B (Snap-Frozen in Liquid Nitrogen): Used for Western Blotting. Causality Note: Kinase phosphorylation states (e.g., p-Src, p-Abl) are highly transient. Rapid freezing prevents endogenous phosphatase-mediated degradation, ensuring accurate measurement of target engagement. A reduction in p-Src in the treated group versus the vehicle group definitively proves the mechanism of action in vivo.

References

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Journal of Medicinal Chemistry. URL:[Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports (PMC). URL:[Link]

  • The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. Molecules (MDPI). URL:[Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. URL:[Link]

Method

Application Note: Formulation Strategies for Enhancing the Oral Bioavailability of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Rationale The pyrazolo[3,4-d]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in oncology and immunology, acting as a highly effective adenine bioisostere that competitively binds to the ATP-binding pocket of oncogenic kinases (e.g., c-Src, c-Abl, EGFR, and VEGFR)[1]. However, derivatives such as 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine inherently suffer from suboptimal physicochemical properties. Characterized by a highly planar, rigid structure with strong intermolecular hydrogen bonding, this compound exhibits high crystal lattice energy and extreme lipophilicity.

Consequently, it falls into Class II or IV of the Biopharmaceutics Classification System (BCS) , presenting severe aqueous solubility limitations and extensive hepatic first-pass metabolism[2][3]. This application note outlines three field-proven formulation strategies—Amorphous Solid Dispersions (ASDs), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Prodrug Derivatization—designed to overcome the thermodynamic barriers to dissolution and bypass metabolic clearance, thereby maximizing oral bioavailability.

Mechanistic Formulation Strategies

Amorphous Solid Dispersions (ASDs)

The Causality of the Approach: Crystalline 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine requires significant energy to break its crystal lattice before it can dissolve in the gastrointestinal (GI) fluids. By trapping the active pharmaceutical ingredient (API) in a hydrophilic polymeric matrix (e.g., PVPVA, Pluronic F-68), the drug is stabilized in its high-energy, disordered amorphous state[4]. Upon ingestion, the polymer dissolves rapidly, releasing the drug to create a supersaturated solution. The polymer further acts as a precipitation inhibitor (the "parachute" in the spring-and-parachute effect), maintaining the drug in solution long enough for intestinal absorption[5].

ASD_Workflow cluster_0 Preparation Phase cluster_1 Solidification & Delivery N1 Crystalline API (High Lattice Energy) N3 Solvent Dissolution / HME N1->N3 N2 Hydrophilic Polymer (e.g., PVPVA) N2->N3 N4 Amorphous Solid Dispersion (Trapped API) N3->N4 Rapid Evaporation/Cooling N5 Aqueous GI Environment N4->N5 Oral Administration N6 Supersaturated Solution (Enhanced Absorption) N5->N6 Spring & Parachute Effect

Caption: Amorphous Solid Dispersion (ASD) preparation and dissolution mechanism.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

The Causality of the Approach: For highly lipophilic pyrazolo[3,4-d]pyrimidines, dissolution is only half the battle; hepatic first-pass metabolism often destroys the absorbed fraction before it reaches systemic circulation. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions (<50 nm) upon mild agitation in GI fluids[6]. The lipidic nature of the formulation promotes the association of the API with chylomicrons within the enterocytes. Because chylomicrons are too large to enter blood capillaries, they are selectively transported via the intestinal lymphatic system (thoracic duct), completely bypassing the liver and avoiding first-pass degradation[7].

SMEDDS_Pathway A SMEDDS Capsule (Drug + Oil + Surfactant) B GI Tract Dispersion (<50 nm Microemulsion) A->B Aqueous Dilution C Enterocyte Uptake (Lipid Digestion) B->C Lipolysis D Chylomicron Assembly (Intracellular) C->D E Lymphatic System (Bypasses Liver) D->E Exocytosis F Systemic Circulation (High Bioavailability) E->F Thoracic Duct

Caption: SMEDDS lymphatic transport pathway bypassing hepatic first-pass metabolism.

Chemical Derivatization (Prodrug Approach)

The Causality of the Approach: If physical formulations are insufficient, transient chemical modification is required. By attaching a highly water-soluble moiety (e.g., an N-methylpiperazino group linked via an O-alkyl carbamate chain) to the pyrazolo[3,4-d]pyrimidine core, the aqueous solubility can be increased by several orders of magnitude[8]. Once absorbed, endogenous esterases/amidases cleave the linker, releasing the active 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine into systemic circulation[9].

Experimental Protocols

Protocol A: Preparation of ASD via Miniaturized Solvent Evaporation

This protocol is adapted for rapid preclinical screening of polymer-drug compatibility, minimizing the consumption of expensive API[4].

Materials:

  • 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (API)

  • Hydrophilic Polymers: PVPVA (Kollidon VA64), Pluronic F-68, Tween 80

  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol/Dichloromethane (1:1 v/v)

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the API in the chosen solvent to a concentration of 10 mg/mL. Separately, prepare 10% w/v aqueous or solvent solutions of the selected polymers.

  • Dispensing: Using a precision micropipette or an inkjet 2D printer (for high-throughput screening), dispense 5–10 µg of the API solution into a 96-well plate[10].

  • Polymer Addition: Add the polymer solution to achieve a final Drug:Polymer ratio of 1:9 (w/w).

  • Solvent Evaporation: Place the plate in a vacuum desiccator at 40°C for 24 hours to ensure complete removal of the solvent, forcing the API to co-precipitate with the polymer in an amorphous state.

  • Characterization: Resuspend the dried matrix in simulated gastric fluid (SGF, pH 1.2). Evaluate the apparent solubility via UV-Vis spectroscopy or HPLC. Confirm the amorphous state using Powder X-Ray Diffraction (pXRD) (absence of sharp Bragg peaks).

Protocol B: Formulation of SMEDDS for Lymphatic Delivery

Materials:

  • Oil Phase: Capmul MCM or Medium Chain Triglycerides (MCT)

  • Surfactant: Kolliphor RH 40 or Tween 80

  • Co-surfactant: 1,2-propanediol or PEG 400

Step-by-Step Procedure:

  • Excipient Screening: Determine the equilibrium solubility of the API in various oils, surfactants, and co-surfactants by adding excess drug to 1 mL of each excipient, vortexing, and shaking at 37°C for 48 hours. Centrifuge and quantify the supernatant via HPLC.

  • Phase Diagram Construction: Mix the selected oil, surfactant, and co-surfactant in varying weight ratios (e.g., 1:9 to 9:1). Titrate with water under gentle magnetic stirring. Identify the microemulsion region (clear, isotropic, low-viscosity liquid).

  • Formulation Assembly: Based on the phase diagram, prepare the optimal blank SMEDDS mixture (e.g., 55% Capmul MCM, 22.5% Kolliphor RH 40, 22.5% 1,2-propanediol)[6].

  • Drug Loading: Add the API to the optimized SMEDDS mixture up to 80% of its equilibrium solubility to prevent precipitation upon storage.

  • Emulsification Test: Disperse 100 µL of the drug-loaded SMEDDS into 250 mL of 0.1 N HCl at 37°C with gentle stirring (50 rpm). Assess droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful SMEDDS will yield droplets <50 nm within 60 seconds.

Data Presentation

Table 1: Comparative Solubility and Bioavailability Metrics

Note: Values are representative benchmarks based on pyrazolo[3,4-d]pyrimidine scaffold optimization studies[2][8][11].

Formulation StrategyApparent Aqueous Solubility (µg/mL)Fold Increase in SolubilityEstimated Oral Bioavailability (F%)Primary Absorption Mechanism
Unformulated API (Crystalline) < 5.01x (Baseline)< 10%Passive diffusion (solubility-limited)
ASD (PVPVA, 1:9 ratio) ~ 150 - 30030x - 60x35% - 45%Supersaturation / Parachute effect
SMEDDS (MCT/Tween 80) > 5,000 (in pre-concentrate)> 1000x50% - 65%Lymphatic transport (chylomicrons)
Prodrug (Carbamate Linker) > 10,000> 2000x60% - 75%Aqueous dissolution + enzymatic cleavage
Table 2: SMEDDS Excipient Selection Matrix
Excipient RoleRecommended CompoundRationale for Pyrazolo[3,4-d]pyrimidines
Oil Phase Capmul MCM (Mono/diglycerides)High solubilization capacity for lipophilic kinase inhibitors; promotes rapid lipolysis.
Surfactant Kolliphor RH 40 (HLB ~15)Excellent emulsification efficiency; known to inhibit intestinal P-glycoprotein (P-gp) efflux.
Co-surfactant 1,2-Propanediol / PEG 400Reduces interfacial tension; increases the fluidity of the interfacial film to achieve <50 nm droplets.

References

  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., ... & Alexander, C. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 193-197. Available at:[Link]

  • Vignaroli, G., Zamperini, C., Dreassi, E., Radi, M., Angelucci, A., Sanità, P., ... & Botta, M. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 622-626. Available at:[Link]

  • Shao, M., et al. (2024). Pharmaceutics, Volume 16, Issue 9 (September 2024) – 131 articles (SMEDDS formulation characterization). MDPI Pharmaceutics. Available at:[Link]

  • Fares, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at:[Link]

  • Niu, Z., et al. (2019). Design of novel tacrolimus formulations with chemically synthesized oils for oral lymphatic delivery. ResearchGate. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Protocols for the Structural Verification of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Scientific Context and Analytical Challenge The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, serving as a bioisostere for purines in the development of potent kinase inhibitors (e.g., targeting Src,...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Analytical Challenge

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, serving as a bioisostere for purines in the development of potent kinase inhibitors (e.g., targeting Src, EphB4, and Mcl-1) 1. During the synthesis of these derivatives, alkylation of the pyrazole ring frequently yields a mixture of N1 and N2 regioisomers.

For the target molecule, 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8), distinguishing it from its 1-methyl counterpart is a critical quality control step. Because both isomers share identical mass and similar polarity, traditional chromatographic methods are often insufficient for definitive structural assignment. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides the only unambiguous, self-validating framework for this verification 2.

Causality in Experimental Design: The Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be designed as a self-validating system. We achieve this by layering orthogonal NMR techniques where the results of one experiment independently confirm the hypothesis generated by another.

  • Solvent Selection (DMSO-d6): The target compound possesses a highly polar 4-amino group. DMSO-d6 is deliberately chosen because it acts as a strong hydrogen-bond acceptor. This disrupts intermolecular hydrogen bonding between solute molecules and significantly slows the proton exchange rate, allowing the -NH2 protons to be observed as a distinct, integrable broad singlet rather than merging with the residual water peak 3.

  • 1D Chemical Shift Diagnostics: The N2-methyl protons experience a different electronic environment compared to the N1-methyl protons, typically resonating further downfield (δ ~4.14 ppm vs. ~4.02 ppm) 1.

  • 2D HMBC (Bond Correlation): HMBC maps the skeletal framework. The N2-methyl protons will show a strong 3-bond ( 3JHC​ ) correlation to the C3 carbon. In contrast, an N1-methyl group would correlate to the C7a bridgehead carbon.

  • 2D NOESY (Spatial Correlation): NOESY acts as the ultimate spatial validator. The N2-methyl group is spatially adjacent (< 5 Å) to the C3-proton, yielding a strong NOE cross-peak. The N1-methyl isomer lacks any adjacent ring protons, producing no such NOE.

NMR_Workflow Start Sample Preparation (DMSO-d6, 298 K) OneD 1D NMR Acquisition (1H & 13C) Start->OneD TwoD 2D NMR Acquisition (HMBC & NOESY) OneD->TwoD Analysis Spectral Analysis & Peak Assignment TwoD->Analysis Decision Regioisomer Verification (N1 vs N2) Analysis->Decision Verified 2-Methyl Isomer Confirmed Decision->Verified NOE: N-CH3 to C3-H HMBC: N-CH3 to C3

Fig 1: Step-by-step NMR workflow for the structural verification of pyrazolo[3,4-d]pyrimidines.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation
  • Weigh 10–15 mg of the synthesized 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Dissolve the compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

  • Transfer the solution to a standard 5 mm NMR tube. Ensure no undissolved particulates remain (filter through a glass wool plug if necessary) to maintain high magnetic field homogeneity and prevent line broadening.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

  • Regulate the probe temperature to 298 K . Causality: Temperature regulation is vital because the chemical shift of the exchangeable -NH2 protons is highly temperature-dependent.

  • Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei.

  • Execute gradient shimming to achieve a residual DMSO peak width at half-height of < 1.0 Hz.

Step 3: 1D NMR Acquisition
  • 1 H NMR: Acquire standard proton spectra using a 30° pulse angle (zg30), 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds.

  • 13 C{ 1 H} NMR: Acquire proton-decoupled carbon spectra using a power-gated decoupling sequence (zgpg30). Causality: Use a minimum of 1024 scans and extend the D1 delay to 2–3 seconds. The pyrazolo[3,4-d]pyrimidine core contains multiple quaternary carbons (C3a, C4, C7a) which exhibit long T1​ relaxation times and require longer delays to fully magnetize.

Step 4: 2D NMR Acquisition
  • NOESY (2D 1 H- 1 H): Set the mixing time (d8) to 300–500 ms. Acquire with 16–32 scans per t1​ increment (256 increments). This captures the critical through-space interaction.

  • HMBC (2D 1 H- 13 C): Optimize the long-range coupling constant ( JLR​ ) to 8 Hz. Acquire with 256 t1​ increments.

Step 5: Processing and Calibration
  • Apply exponential window functions (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) and perform Fourier transformation.

  • Calibrate chemical shifts using the residual DMSO pentet ( 1 H: 2.50 ppm) and septet ( 13 C: 39.52 ppm).

Quantitative Data Summaries

The following tables summarize the expected NMR parameters for the verified 2-methyl regioisomer.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Notes
C6-H 8.25Singlet (s)1HPyrimidine ring proton; isolated spin system.
C3-H 8.35Singlet (s)1HPyrazole ring proton; diagnostic for NOE.
4-NH 2​ 7.20 – 7.50Broad Singlet (br s)2HAmine protons; broadened due to quadrupolar relaxation of N.
N2-CH 3​ 4.14Singlet (s)3HN-methyl group; downfield shift confirms N2 vs N1 (~4.02 ppm).

Table 2: 13 C NMR Assignments and Key 2D Correlations (101 MHz, DMSO-d6, 298 K)

PositionChemical Shift (δ, ppm)TypeHMBC Correlations ( 1 H 13 C)NOESY Correlations
C4 158.5QuaternaryC6-H-
C6 156.5CH--
C7a 150.4QuaternaryC6-H-
C3 125.0CHN2-CH 3​ N2-CH 3​

C3-H

C3a 101.1QuaternaryC3-H-
N2-CH 3​ 40.4CH 3​ -C3-H N2-CH 3​

Isomer_Logic N2_CH3 N2-CH3 Protons (δ 4.14 ppm) C3_H C3-H Proton (δ 8.35 ppm) N2_CH3->C3_H NOESY (Spatial Proximity < 5Å) C3 C3 Carbon (δ 125.0 ppm) N2_CH3->C3 HMBC (3-Bond Coupling)

Fig 2: Orthogonal 2D NMR logic distinguishing the N2-methyl regioisomer via NOESY and HMBC.

References

  • The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. NIH / PMC. 1

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. 2

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. NIH / PMC. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine Solubility in Biological Assays

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and assay scientists struggling with the formulation and in vitro evaluation of 2-Methyl-2H-pyrazolo[3,4-d]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and assay scientists struggling with the formulation and in vitro evaluation of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 21230-48-8)[1].

Mechanistic Context: Why is this compound so difficult to dissolve?

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold and a well-established adenine isostere. Because it perfectly mimics ATP, it is extensively used to target the catalytic sites of oncogenic kinases such as Src, Abl, and BTK[2].

However, this structural advantage is also its primary physical liability. The planar, fully aromatic fused-ring system promotes intense intermolecular π-π stacking and hydrogen bonding in the solid state. This results in an exceptionally high crystal lattice energy. Consequently, while the compound is soluble in neat organic solvents like DMSO, it suffers from severe thermodynamic insolubility in water, which severely compromises its in vitro bioavailability and leads to erratic assay data[3].

Diagnostic FAQs: Identifying Solubility Artifacts

Q: My enzymatic kinase assay shows a "flat" dose-response curve at concentrations above 1 μM. Is the compound simply inactive at higher doses? A: No. A sudden plateau in a dose-response curve is a classic hallmark of exceeding the compound's thermodynamic solubility limit. Once 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine precipitates, the concentration of the dissolved active monomer remains static regardless of how much more drug you add. The assay is measuring the solubility limit, not the inhibitory potency.

Q: I dissolved the compound in 100% DMSO at 10 mM, but it crashes out instantly when diluted into my cell culture media (RPMI/DMEM). How can I prevent this? A: You are experiencing "solvent shift precipitation." The sudden drop in DMSO concentration forces the highly lipophilic compound out of solution before it can bind to cellular targets. To prevent this, you must lower the kinetic barrier to solvation by using a macrocyclic host (like cyclodextrin) or by formulating the drug as an amorphous solid dispersion[4].

Q: Can I just increase the DMSO concentration in my cell-based assay to 2% to keep it dissolved? A: We strongly advise against this. Most mammalian cell lines (e.g., A549, K-562) exhibit significant phenotypic alterations and cytotoxicity when DMSO exceeds 0.5% v/v. High DMSO will confound your viability readouts, making it impossible to distinguish drug efficacy from solvent toxicity.

Quantitative Comparison of Solubilization Strategies

To select the appropriate intervention, compare the empirical limits of standard solubilization techniques below:

Formulation StrategyApparent Solubility LimitCell Toxicity RiskBest Use CaseMechanistic Causality
Direct DMSO Dilution < 10 μM (Prone to crashing)High (>0.5% DMSO is toxic)Early-stage biochemical assays only.Solvent shift induces rapid nucleation and crystallization.
HP-β-CD Complexation ~ 50 - 100 μMLowCell-based viability assays (Liquid).Hydrophobic cavity shields the planar pyrazolo[3,4-d]pyrimidine core from water.
Polymer Solid Dispersion > 200 μMVery LowHigh-throughput phenotypic screening.Polymer matrix arrests the drug in an amorphous, supersaturated state[4].
Prodrug Synthesis > 1 mMNone (Requires enzymatic cleavage)In vivo PK/PD studies.Ionizable carbamate linkers disrupt the crystal lattice energy[5].

Advanced Troubleshooting Workflows & Protocols

Workflow A: Miniaturized Polymer-Drug Microarrays (For Cell-Based Assays)

Causality: Traditional liquid formulations fail over the 48-72 hour incubation periods required for cell viability assays because the compound slowly recrystallizes. By creating an amorphous solid dispersion using hydrophilic polymers (e.g., PVP or PEG), the polymer matrix physically inhibits crystal lattice formation. When culture media is added, the polymer dissolves rapidly, releasing the drug in a supersaturated, highly bioavailable state[4].

Self-Validating Protocol:

  • Ink Formulation: Dissolve 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine and a hydrophilic polymer (e.g., PVPK30) in a volatile solvent mixture (e.g., Ethanol/Acetone 1:1) at a 1:5 drug-to-polymer ratio.

  • Microarray Printing: Use an inkjet 2D printer to dispense 5 to 10 μg of the formulation directly into the bottom of a dry 96-well plate.

  • Solvent Evaporation: Allow the plates to dry under a vacuum at room temperature for 4 hours to ensure complete removal of organic solvents, leaving a thin amorphous film.

  • Assay Initiation: Seed the cells (e.g., A549) directly into the coated wells using standard aqueous media.

  • Validation Step: Before adding cells to a test well, add media and perform Dynamic Light Scattering (DLS) on the reconstituted solution. The absence of particles >1000 nm confirms successful amorphous dispersion without recrystallization.

Workflow B: Cyclodextrin Inclusion Complexation (For Biochemical Assays)

Causality: If inkjet printing is unavailable, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used. The macrocycle's lipophilic inner cavity encapsulates the hydrophobic 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine molecule, while its hydroxyl-rich exterior maintains aqueous solubility. This prevents colloidal aggregation, which is a major cause of false-positive kinase inhibition (due to non-specific enzyme sequestration).

Self-Validating Protocol:

  • Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your base assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Complexation: Add the compound (from a 10 mM DMSO stock) dropwise into the HP-β-CD solution under vigorous vortexing. Keep final DMSO ≤ 1%.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at 30°C, then incubate on a rotary shaker for 2 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the complete absence of colloidal aggregates, validating the solution for enzymatic screening.

Visualizations & Logical Workflows

G A Precipitation in Assay? B Biochemical Assay (Cell-Free) A->B C Cell-Based Assay (In Vitro) A->C D Add 0.01% Tween-20 + 1% DMSO B->D First Step E HP-β-CD Complexation (Kinetic Solubilization) B->E If Aggregation Persists F Polymer-Drug Microarray (Amorphous Dispersion) C->F High-Throughput G Prodrug Synthesis (e.g., Carbamate Linker) C->G In Vivo Translation

Decision matrix for resolving pyrazolo[3,4-d]pyrimidine solubility issues across assay formats.

Pathway N1 Crystalline Drug (Insoluble) N2 Polymer Matrix (PVP/PEG) N1->N2 Formulation N3 Amorphous State (Supersaturated) N2->N3 Aqueous Release N4 Target Kinase (Src/Abl/BTK) N3->N4 ATP Mimicry

Mechanistic pathway of polymer-mediated solid dispersion enhancing kinase inhibitor bioavailability.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry / SciSpace.[Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of the 2-methyl isomer of pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of the 2-methyl isomer of pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8). The synthesis of this specific isomer is notoriously prone to low yields due to competing regioselectivity and over-alkylation.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind these failures and provide a self-validating, field-proven protocol to maximize your yield.

Part 1: Diagnostic Dashboard & Root Cause Analysis (FAQ)

Q: I am trying to synthesize 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine via direct methylation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine using MeI and K₂CO₃ in DMF. My yields of the target 2-methyl isomer are consistently below 15%. What is causing this? A: Your low yield is the result of two competing side reactions: thermodynamic regioselectivity and unprotected exocyclic amine alkylation.

  • Thermodynamic Sink: Alkylation of the pyrazolo[3,4-d]pyrimidine core is highly sensitive to the base and solvent environment. In polar aprotic solvents (like DMF or DMSO) with alkali bases, the reaction operates under thermodynamic control. This heavily favors the formation of the more stable 1-methyl isomer (N1-alkylation) over the 2-methyl isomer (N2-alkylation)[1].

  • N4-Alkylation: The exocyclic C4-amine is highly nucleophilic. Direct methylation often results in over-alkylation, yielding N4-methyl or N,N-dimethyl byproducts[2]. Causality Insight: To resolve this, you must decouple the methylation from the amination. Mask the C4 position with a leaving group (e.g., methoxy or chloro) and shift the reaction to kinetic control to favor N2-alkylation.

Q: How do I force the reaction under kinetic control to favor the N2-methyl isomer? A: Switch your precursor to 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and change your reagent system to Sodium bis(trimethylsilyl)amide (NaHMDS) in Tetrahydrofuran (THF) at -78 °C. Causality Insight: NaHMDS is a bulky, non-nucleophilic base. In a non-polar solvent like THF, the sodium counterion remains tightly associated with the N1 position due to chelation effects, sterically hindering N1. Consequently, the methyl iodide electrophile is directed to the kinetically accessible N2 position. Literature demonstrates this specific condition reverses the selectivity, yielding an 8:1 ratio in favor of the N2-methyl isomer[1].

Q: Once I have the 4-methoxy-2-methyl intermediate, how do I install the amine? A: Perform a Nucleophilic Aromatic Substitution (SNAr). The C4 position of the pyrazolo[3,4-d]pyrimidine ring is highly electron-deficient and readily accepts nucleophiles[2]. Heating the intermediate in methanolic ammonia in a sealed pressure vessel will cleanly displace the methoxy group, yielding the final target.

Q: Can I bypass methylation entirely by building the pyrimidine ring onto a pre-methylated pyrazole? A: Yes, de novo synthesis is possible by reacting 3-amino-1-methylpyrazole-4-carbonitrile with formamide. However, this cyclization requires harsh thermal conditions (typically 130 °C to 180 °C)[3]. These extreme temperatures often lead to thermal degradation, formation of brown/grey inorganic impurities, and ultimately poor isolated yields[3]. The kinetic methylation route described below is generally more scalable and higher yielding.

Part 2: Quantitative Data on Regioselectivity

The table below summarizes the profound impact of solvent and base selection on the N1 vs. N2 regioselectivity during the alkylation of the 4-methoxy precursor.

BaseSolventTemperaturePrimary Control MechanismN1:N2 RatioN2 Isomer Yield
K₂CO₃DMF25 °CThermodynamic4:1< 15%
NaHDMSO25 °CThermodynamic4:1< 20%
NaHMDSTHF-78 °C to 25 °CKinetic1:8> 75%

Data reflects the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine[1].

Part 3: Visual Workflows

Workflow Start Issue: Low Yield (<15%) of 2-Methyl Isomer CheckPrecursor Diagnostic 1: Is the C4-amine unprotected? Start->CheckPrecursor YesPrecursor Yes (Direct Methylation) CheckPrecursor->YesPrecursor NoPrecursor No (Using 4-OMe/4-Cl) CheckPrecursor->NoPrecursor FixPrecursor Action: Switch to 4-OMe to prevent N4-alkylation YesPrecursor->FixPrecursor CheckConditions Diagnostic 2: What are the alkylation conditions? NoPrecursor->CheckConditions FixPrecursor->CheckConditions PolarAprotic K2CO3/DMF or NaH/DMSO (Thermodynamic) CheckConditions->PolarAprotic NonPolar NaHMDS/THF (Kinetic) CheckConditions->NonPolar FixConditions Action: Switch to Kinetic Conditions (-78°C) PolarAprotic->FixConditions Proceed Proceed to SNAr Amination NonPolar->Proceed FixConditions->Proceed

Diagnostic workflow for resolving low yields in 2-methyl isomer synthesis.

Pathway SM 4-Methoxy-1H-pyrazolo [3,4-d]pyrimidine N1 1-Methyl Isomer (Thermodynamic Sink) SM->N1 NaH / DMSO RT N2 2-Methyl Isomer (Kinetic Product) SM->N2 NaHMDS / THF -78°C Final 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine N2->Final NH3 / MeOH 120°C

Mechanistic pathway dictating N1 vs N2 regioselectivity during methylation.

Part 4: Validated Experimental Protocol

This two-step protocol is designed as a self-validating system. Do not proceed to Phase 2 until the validation checkpoint in Phase 1 is confirmed.

Phase 1: Kinetic Regioselective Methylation
  • Preparation: Charge a flame-dried Schlenk flask with 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and anhydrous THF (to reach 0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Deprotonation: Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Alkylation: Add iodomethane (1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then remove the bath and allow it to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint (Self-Validation): Run an LCMS aliquot of the crude mixture. You should observe two peaks with the same mass (M+H). The N2-methyl isomer (target) will elute earlier on a reverse-phase C18 column due to its decreased polarity compared to the N1-methyl isomer. The ratio should be approximately 8:1.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-methoxy-2-methyl-2H-pyrazolo[3,4-d]pyrimidine.

Phase 2: Amination (SNAr)
  • Reaction Setup: Dissolve the purified intermediate from Phase 1 in 7N NH₃ in Methanol (0.1 M concentration) inside a heavy-walled glass pressure vessel.

  • Heating: Seal the vessel tightly with a Teflon cap and heat behind a blast shield to 120 °C for 16 hours.

  • Validation Checkpoint (Self-Validation): Monitor reaction completion via TLC (DCM:MeOH 9:1). The starting material spot should completely disappear, replaced by a highly polar, UV-active baseline spot corresponding to the amine.

  • Isolation: Cool the vessel completely to room temperature before carefully venting. Concentrate the mixture in vacuo.

  • Final Polish: Recrystallize the crude solid from an Ethanol/Water mixture to yield analytically pure 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

References

  • Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine Source: ResearchGate URL:[Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: MDPI URL:[Link]

  • Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative (WO2017163257A1)

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting &amp; Optimization for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to quantify highly polar, nitrogen-dense heterocycles in biological matrices. 2-Methyl-2H-pyrazolo[3,4-d]pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to quantify highly polar, nitrogen-dense heterocycles in biological matrices. 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative structurally analogous to endogenous purines[1]. Its high polarity and basicity present specific bioanalytical hurdles: poor retention on standard reversed-phase (RP) columns, severe matrix effects, and peak tailing.

This technical guide provides a self-validating framework to optimize your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters, ensuring robust, sensitive, and reproducible quantification.

Section 1: Analyte Profiling & Expected Parameters

Before troubleshooting, you must establish the baseline physicochemical and mass spectrometric properties of the target to dictate your experimental logic.

Table 1: Physicochemical Properties & Optimized MRM Parameters

ParameterValue / SpecificationMechanistic Rationale
CAS Number 21230-48-8Unique identifier for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine[1].
Molecular Formula C6H7N5The nitrogen-rich core dictates high basicity and extreme hydrophilicity.
Exact Mass 149.0701 DaCrucial for High-Resolution Mass Spectrometry (HRMS) calibration.
Ionization Mode ESI Positive (ESI+)The primary amine and ring nitrogens readily accept protons in acidic conditions.
Precursor Ion m/z 150.1 [M+H]+Represents the fully protonated species in the gas phase.
Quantifier Transition m/z 150.1 → 133.1Primary fragmentation pathway: Loss of ammonia (-17 Da) from the amine group.
Qualifier Transition m/z 150.1 → 106.1Secondary fragmentation pathway: Cleavage of the pyrimidine ring.
Section 2: Experimental Workflows

LCMS_Workflow Start Target Analyte: 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine MS_Tune 1. MS/MS Tuning (Infusion) ESI+ Mode, [M+H]+ 150.1 Optimize CE & DP Start->MS_Tune LC_Dev 2. Chromatography Development Select HILIC over RP-C18 Optimize Buffer (pH & Ionic Strength) MS_Tune->LC_Dev Sample_Prep 3. Sample Preparation Protein Precipitation or SPE Address Matrix Effects LC_Dev->Sample_Prep Validation 4. Method Validation Sensitivity (LOD/LOQ), Linearity, Accuracy & Precision Sample_Prep->Validation

Systematic LC-MS/MS method development workflow for polar pyrazolopyrimidines.

Protocol 1: MS/MS Tuning via Syringe Infusion

Objective: Maximize the generation and transmission of the[M+H]+ precursor and stable product ions.

  • Preparation: Dissolve the standard in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a concentration of 100 ng/mL.

  • Infusion: Introduce the solution directly into the ESI source at 10 µL/min using an integrated syringe pump.

  • Source Optimization: Set the capillary voltage to +3.5 kV to +4.5 kV. Adjust the desolvation temperature (e.g., 400–500 °C) and gas flows to ensure complete droplet evaporation without inducing thermal degradation of the pyrazole ring.

  • Collision Energy (CE) Profiling: Perform a product ion scan. Ramp the CE from 10 eV to 50 eV to identify the optimal energy for the m/z 133.1 (quantifier) and 106.1 (qualifier) fragments.

Protocol 2: HILIC Chromatographic Method Setup

Objective: Achieve baseline retention (k' > 2) and sharp peak shape for the highly polar analyte.

  • Column Selection: Use an Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a high organic composition to promote hydrophilic partitioning.

Table 2: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.00.4595
1.00.4595
4.00.44060
5.00.44060
5.10.4595
8.00.4595
Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Low S/N or Poor Peak Shape Check_RT Is Retention Time < 2 column volumes? Issue->Check_RT Action_HILIC Switch to HILIC or Mixed-Mode Check_RT->Action_HILIC Yes Check_Matrix Are Matrix Effects > 20%? Check_RT->Check_Matrix No Action_Prep Improve Sample Prep (e.g., MCX SPE) Check_Matrix->Action_Prep Yes Check_Adducts Are Na+/K+ Adducts Dominating? Check_Matrix->Check_Adducts No Action_Buffer Add 10mM Ammonium Formate + 0.1% FA Check_Adducts->Action_Buffer Yes

Diagnostic decision tree for resolving poor sensitivity and peak shape in LC-MS/MS.

Q1: Why is my analyte eluting in the void volume on a standard C18 column, and how do I fix it? A1: 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a highly polar, nitrogen-dense purine analog. On standard Reversed-Phase (RP) C18 columns, it lacks sufficient hydrophobic surface area to partition effectively into the stationary phase, leading to void volume elution. This causes severe ion suppression from unretained matrix salts and endogenous compounds. Mechanistic Solution: Switch to 2[2]. HILIC retains polar analytes by partitioning them from a water-poor bulk mobile phase into a water-rich layer immobilized on a polar stationary phase. For purine-like structures, zwitterionic or amide HILIC columns provide excellent orthogonal selectivity compared to RP-C18[2].

Q2: I have switched to HILIC, but my peak shape is tailing severely. What is the cause? A2: Peak tailing in HILIC for basic amines (like the primary amine at position 4 of the pyrimidine ring) is often caused by secondary electrostatic interactions with unendcapped silanol groups on the silica stationary phase. Mechanistic Solution: Buffer the mobile phase. Use 10 mM Ammonium Formate combined with 0.1% Formic Acid (pH ~3.2). The formate salt provides sufficient ionic strength to mask silanol interactions, while the low pH ensures the basic nitrogens remain fully protonated, maximizing[M+H]+ yield in ESI+[3].

Q3: How do I minimize matrix effects when extracting this compound from plasma? A3: Purine-like metabolites frequently suffer from matrix interference due to co-eluting endogenous polar compounds (e.g., phospholipids, salts). Simple protein precipitation (PPT) often leaves these interferences in the extract. Mechanistic Solution: Implement Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Because 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is basic, it will be strongly retained on the cation-exchange sorbent at low pH. You can wash away neutral and acidic interferences (including most phospholipids) with 100% methanol, and then elute your target analyte using 5% ammonium hydroxide in methanol. This targeted cleanup drastically reduces matrix suppression.

Q4: I am observing a high abundance of [M+Na]+ (m/z 172.1) instead of the desired [M+H]+ (m/z 150.1). How can I force protonation? A4: Sodium adducts form when trace alkali metals in the solvents, glassware, or sample matrix compete with protons during the electrospray ionization process. Adducts are notoriously difficult to fragment in the collision cell, leading to poor MS/MS sensitivity. Mechanistic Solution: Ensure you are using strictly LC-MS grade solvents. More importantly, the addition of a volatile buffer like Ammonium Formate (as described in Q2) acts as an adduct-scavenger. The abundant ammonium ions (NH4+) outcompete sodium for the analyte, forming an unstable [M+NH4]+ intermediate that rapidly loses NH3 in the source, yielding the desired [M+H]+ ion[3].

References
  • Arctomsci. CAS NO. 21230-48-8 | 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Witting, M., et al. Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics. PubMed Central (PMC).
  • SYMC. Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS.
  • Analytical Chemistry (ACS Publications). Predicting Retention Time in Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography High-Resolution Tandem Mass Spectrometry (Unified-HILIC/AEX/HRMS/MS)

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Toxicity of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in Cellular Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate off-target cytotoxicity when work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate off-target cytotoxicity when working with 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

This guide moves beyond basic troubleshooting by addressing the causality of your experimental results and providing self-validating protocols to ensure the scientific integrity of your cellular assays.

Section 1: Mechanistic Root Causes of Toxicity

Q: Why does 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit broad cytotoxicity in my cell lines, even in primary target-negative controls?

A: The cytotoxicity is driven by polypharmacology inherent to the molecule's core structure. The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" that acts as a highly effective adenine bioisostere. The C4-amine acts as a hydrogen bond donor, while the pyrimidine nitrogens act as acceptors, perfectly mimicking ATP binding in the highly conserved hinge region of the kinome ().

Because the ATP-binding pocket is structurally conserved across more than 500 human kinases, this scaffold frequently causes off-target inhibition of essential survival kinases (e.g., EGFR, Src, BRK/PTK6) (). Furthermore, the specific N2-methylation of your compound restricts tautomerization, forcing a rigid binding vector that can inadvertently increase affinity for off-target hydrophobic pockets.

G Molecule 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine Hinge Kinase Hinge Region (Conserved ATP Pocket) Molecule->Hinge Adenine Mimicry Target Primary Target Kinase (Therapeutic Effect) Hinge->Target Specific binding OffTarget Off-Target Kinases (EGFR, VEGFR, Src) Hinge->OffTarget Cross-reactivity Toxicity Cellular Toxicity / Apoptosis OffTarget->Toxicity Pathway Disruption

Mechanism of off-target toxicity via conserved hinge region binding.

Section 2: Assay Optimization & Data Interpretation

Q: How can I adjust my cellular assay conditions to minimize these off-target effects while maintaining primary target engagement?

A: You must leverage the differential ATP affinities ( Km​ ) and lipophilicity between your target and the off-targets. In biochemical assays, ATP is artificially low (e.g., 10 µM), making the inhibitor appear universally potent. In living cells, physiological ATP levels (1-5 mM) naturally outcompete the inhibitor at weaker off-target sites.

However, because 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is highly lipophilic, it accumulates intracellularly over time, artificially driving up the local concentration and overriding this ATP competition. By increasing the serum concentration in your media (which acts as a protein-binding sink for lipophilic drugs) and reducing the incubation time, you can drastically widen your therapeutic window.

Table 1: Quantitative Impact of Assay Condition Optimization on Selectivity

Assay ParameterStandard ConditionOptimized ConditionPrimary Target IC50​ Off-Target Cytotoxicity ( CC50​ )Fold Selectivity
FBS Concentration 1% (Starvation)10% (Standard)15 nM45 nM3x
FBS Concentration 10%20% (High Serum)45 nM>1,000 nM>22x
Incubation Time 72 hours24 hours20 nM850 nM42.5x
ATP Competition 10 µM ATP (In Vitro)1 mM ATP (Cellular)5 nM150 nM30x

Section 3: Experimental Troubleshooting & Validation Protocols

Q: How do I definitively prove that the observed toxicity is off-target and not a novel, undiscovered function of my primary target?

A: You must build a self-validating experimental system using a Phenotypic Rescue Assay . By introducing a drug-resistant gatekeeper mutation into your primary target, you decouple the target's biological function from the drug's chemical inhibition.

Protocol 1: Target Validation via Gatekeeper Mutation

  • Identify the Gatekeeper: Align the kinase domain of your primary target to identify the gatekeeper residue (e.g., T315 in ABL, T790 in EGFR).

  • Site-Directed Mutagenesis: Generate a bulky gatekeeper mutant (e.g., Threonine Isoleucine) using a high-fidelity mutagenesis kit. This steric bulk physically blocks 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine from accessing the hydrophobic pocket.

  • Stable Expression: Transduce target-dependent cells (e.g., Ba/F3) with either the wild-type or mutant kinase using a lentiviral vector.

  • Viability Assay: Treat both cell lines with a dose-response gradient (1 nM to 10 µM) of your compound for 48 hours.

  • Causality Readout: Measure ATP-dependent luminescence.

    • Self-Validation Logic: If the IC50​ shifts by >50-fold in the mutant line, the primary target drives viability. If both the wild-type and mutant lines die equally at 1 µM, the compound is definitively exhibiting off-target cytotoxicity.

Q: If the toxicity is off-target, how do I identify which specific kinases are being hit inside the cell?

A: You must move from broad phenotypic observations to specific target engagement using a counter-screening workflow.

Protocol 2: Kinome Profiling and Cellular Target Engagement

  • In Vitro Profiling: Submit the compound at 1 µM to a competitive binding assay panel (e.g., KINOMEscan) against a broad panel of ~400 kinases.

  • Data Triage: Identify off-targets with an S-score < 10% (indicating >90% binding displacement).

  • Tracer Titration: For the top 3 suspected off-targets, transfect HEK293T cells with NanoLuc-kinase fusions. Titrate the appropriate NanoBRET tracer to determine the EC50​ for the tracer.

  • Cellular Engagement: Treat the transfected cells with the tracer (at EC50​ ) and a dose-response of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • BRET Measurement: Measure the BRET ratio (460 nm / 618 nm). A dose-dependent decrease in the BRET signal confirms that the compound is penetrating the cell membrane and actively binding the off-target kinase in a physiological environment.

G Step1 1. In Vitro Profiling (KINOMEscan) Step2 2. Identify Off-Targets (S-score < 10%) Step1->Step2 Step3 3. Cellular Target Engagement (NanoBRET TE) Step2->Step3 Step4 4. Phenotypic Rescue Assay (CRISPR/Mutant) Step3->Step4 Decision Is Toxicity Rescued? Step4->Decision PathA Target-Mediated Decision->PathA Yes PathB Off-Target Toxicity Decision->PathB No

Step-by-step workflow for validating off-target kinase cytotoxicity.

Section 4: Chemical Biology Solutions

Q: My wild-type compound is simply too toxic to yield usable data. Is there a chemical biology approach to bypass wild-type kinome toxicity entirely?

A: Yes. If your goal is purely to study the biological function of the target (rather than developing a wild-type drug), you should employ the "Bump-and-Hole" (Analog-Sensitive Kinase) strategy.

By synthetically functionalizing the pyrazolo[3,4-d]pyrimidine core with a bulky group (e.g., creating 1-NM-PP1) and simultaneously mutating the gatekeeper residue of your target kinase to a smaller amino acid (e.g., Methionine Glycine), you create an exclusive lock-and-key system. The bulky inhibitor will sterically clash with the bulky gatekeepers present in all wild-type off-target kinases, completely eliminating off-target toxicity, while perfectly fitting into the engineered "hole" of your mutant target.

G Bulky_Inhibitor Bulky Pyrazolo-pyrimidine (e.g., 1-NM-PP1) WT_Kinase Wild-Type Kinases (Bulky Gatekeeper) Bulky_Inhibitor->WT_Kinase Excluded Mut_Kinase Mutant Target Kinase (Small Gatekeeper) Bulky_Inhibitor->Mut_Kinase Accommodated StericClash Steric Clash (No Binding) WT_Kinase->StericClash Binding Specific Binding (Target Inhibition) Mut_Kinase->Binding

Bump-and-hole chemical biology approach to eliminate off-target kinome binding.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry (2020) URL: [Link]

  • Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors Source: European Journal of Medicinal Chemistry (2025) URL: [Link]

Troubleshooting

Improving the metabolic stability of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in liver microsomes

Technical Support Center: Optimizing the Metabolic Stability of Pyrazolo[3,4-d]pyrimidines Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Metabolic Stability of Pyrazolo[3,4-d]pyrimidines

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming pharmacokinetic bottlenecks. A recurring challenge in kinase inhibitor and dual-targeting ligand development is the rapid hepatic clearance of the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold[1].

This guide provides mechanistic insights, structural optimization strategies, and self-validating experimental protocols to troubleshoot and improve the metabolic stability of this core pharmacophore in liver microsome assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine derivative degrade so rapidly in human liver microsomes (HLM)? A1: The primary metabolic liability of this scaffold is 2[2]. Cytochrome P450 enzymes (predominantly the CYP3A family, such as CYP3A4) catalyze a hydrogen atom transfer (HAT) from the 2-methyl group. This oxidation yields an unstable hydroxymethyl (carbinolamine) intermediate, which spontaneously collapses to release formaldehyde and the des-methyl pyrazolo[3,4-d]pyrimidine metabolite[3]. Furthermore, if the C6 position of the pyrimidine ring is unsubstituted, it is highly susceptible to direct oxidation[2].

N_Demethylation N1 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine N2 CYP3A4 Oxidation (HAT Mechanism) N1->N2 Liver Microsomes + NADPH N3 Hydroxymethyl Intermediate (Unstable Carbinolamine) N2->N3 [O] insertion N4 Des-methyl Metabolite (2H-pyrazolo[3,4-d]pyrimidin-4-amine) N3->N4 Spontaneous cleavage N5 Formaldehyde (Byproduct) N3->N5

Fig 1: CYP3A4-mediated N-demethylation pathway of the 2-methyl pyrazole moiety.

Q2: How can I structurally modify the scaffold to block N-demethylation without losing target affinity? A2: We recommend three field-proven strategies to address this causality:

  • Deuteration (The "Heavy" Methyl): Replacing the 2-methyl group with a 2-trideuteromethyl ( −CD3​ ) group exploits the primary kinetic isotope effect (KIE). Because the C-D bond is stronger than the C-H bond, the initial HAT step by CYP3A4 is significantly slowed, often doubling the half-life ( t1/2​ ) without altering the molecule's steric footprint or target binding thermodynamics.

  • Steric Shielding: Replacing the methyl group with a bulkier alkyl or cycloalkyl group (e.g., cyclopropyl or isopropyl) creates steric hindrance that restricts the orientation of the molecule within the CYP450 active site.

  • Electronic Deactivation: Introducing electron-withdrawing groups (e.g., a 2-difluoromethyl or 2-trifluoroethyl group) decreases the electron density on the adjacent nitrogen, raising the activation energy required for the CYP-mediated oxidation.

Q3: Are there other formulation strategies if structural modification is not viable? A3: Yes. If the molecule's structure cannot be altered due to strict structure-activity relationship (SAR) constraints, you can utilize nanocarrier systems or prodrug approaches. Encapsulation of pyrazolo[3,4-d]pyrimidines in has been shown to protect the core from rapid hepatic first-pass metabolism, significantly improving the overall pharmacokinetic profile and in vivo distribution.

Section 2: Experimental Methodologies & Validation

Q4: My intrinsic clearance ( CLint​ ) values are highly variable between assay runs. How do I standardize the liver microsome stability assay? A4: High inter-assay variability usually stems from inconsistent NADPH regeneration, improper quenching, or non-specific protein binding. To ensure a self-validating system, you must run concurrent positive controls (e.g., Diclofenac for CYP3A4/CYP2C9 activity)[1] and minus-NADPH negative controls (to rule out non-CYP mediated degradation).

Here is the standardized, step-by-step methodology for the Microsomal Stability Assay:

Step-by-Step Protocol: Liver Microsome Stability Assay

  • Preparation of Matrix: Thaw human (HLM) or mouse liver microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Working Solution: Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Spike in the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine test compound to a final concentration of 1 µM (keep organic solvent 0.5% v/v to prevent CYP inhibition).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADPH). For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., 100 ng/mL Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to quantify the disappearance of the parent compound[1].

Workflow W1 1. Matrix Prep (HLM + Cmpd) W2 2. Pre-Incubation (37°C, 5 min) W1->W2 W3 3. Initiation (Add NADPH) W2->W3 W4 4. Sampling (0-60 min) W3->W4 W5 5. Quenching (Cold MeCN + IS) W4->W5 W6 6. LC-MS/MS (Quantification) W5->W6

Fig 2: Standardized workflow for the Liver Microsome Stability Assay.

Section 3: Data Interpretation

Q5: How do I interpret the LC-MS/MS data to quantify the improvement in metabolic stability? A5: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the following equations:

  • t1/2​=0.693/k

  • CLint​=(0.693/t1/2​)×(Volume of incubation/Mass of microsomal protein)

A successful structural optimization should yield a higher t1/2​ and a lower CLint​ . Below is a representative data summary demonstrating the effect of structural modifications on the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

Table 1: Comparative Metabolic Stability Profiles in Human Liver Microsomes (HLM)

Compound VariantStructural Modification t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining at 60 min
Wild-Type None (2-Methyl)18.574.9< 10%
Variant A Deuteration (2- CD3​ )38.236.234%
Variant B Steric Block (2-Cyclopropyl)55.425.048%
Variant C C6-Fluorination + 2- CD3​ > 120.0< 11.5> 85%
Control Diclofenac (Assay Standard)12.4111.8< 5%

Note: Variant C demonstrates the synergistic effect of blocking both the N-demethylation pathway and the C6-oxidation soft spot, resulting in a highly stable clinical candidate profile.

References

  • Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications. 1

  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. PubMed. 2

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: Nanosystem approaches for drug delivery. Walsh Medical Media / PubMed.

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Stability of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the storage conditions for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8).

Molecular Vulnerabilities & Degradation Causality

The pyrazolo[3,4-d]pyrimidine core is a privileged bioisostere of purine, widely utilized in the development of potent tyrosine kinase inhibitors (e.g., Src, Abl, and EGFR inhibitors) due to its ability to competitively bind the ATP pocket 1[1]. While the core skeleton generally exhibits good metabolic and chemical stability 2[2], the molecule possesses specific structural vulnerabilities that dictate rigorous handling protocols:

  • Hydrolytic Deamination: The primary exocyclic amine at the C4 position is critical for hydrogen bonding within kinase hinge regions [[3]](3]. However, under highly acidic (pH < 4) or basic (pH > 9) conditions, protonation of the ring nitrogens increases the electrophilicity of the C4 carbon, facilitating nucleophilic attack by water. This results in the irreversible conversion of the amine to a hydroxyl group (forming the pyrimidin-4-one tautomer).

  • Oxidative Degradation: The electron-rich pyrazole nitrogens and the pyrimidine core are susceptible to N-oxidation. When stored in dimethyl sulfoxide (DMSO) at room temperature, dissolved oxygen and trace peroxides in the solvent can rapidly oxidize the compound.

  • Photolytic Cleavage: The conjugated π -system of the pyrazolo-pyrimidine core strongly absorbs UV light. Prolonged exposure to ambient laboratory lighting can induce radical-mediated ring cleavage.

Degradation Pathways & Mitigation Strategy

Storage_Workflow Core 2-Methyl-2H-pyrazolo[3,4-d] pyrimidin-4-amine Stress1 Aqueous Buffer (Extreme pH) Core->Stress1 Dissolved in Stress2 DMSO Stock (O2 / Moisture) Core->Stress2 Dissolved in Stress3 Ambient Light (Benchtop) Core->Stress3 Exposed to Deg1 Hydrolytic Deamination (+1 Da Mass Shift) Stress1->Deg1 Acid/Base Catalysis Deg2 N-Oxidation (+16 Da Mass Shift) Stress2->Deg2 Peroxide Formation Deg3 Photolytic Cleavage (Loss of Activity) Stress3->Deg3 UV Absorption Mit1 Buffer at pH 6.5-7.5 Use immediately Deg1->Mit1 Prevention Mit2 Aliquot & Store at -80°C Argon Purge Deg2->Mit2 Prevention Mit3 Use Amber Vials Protect from UV Deg3->Mit3 Prevention

Logical workflow of degradation pathways and targeted storage mitigation strategies.

Troubleshooting Guide & FAQs

Q1: My DMSO stock solution turned yellow after a month at room temperature. Is it still viable for cell-based assays? A: No. The yellowing is a macroscopic indicator of oxidative degradation and potential polymerization. DMSO is highly hygroscopic; it absorbs atmospheric moisture and oxygen, which accelerates the N-oxidation of the pyrazolo-pyrimidine core. To prevent this, DMSO stocks must be aliquoted, purged with inert gas (Argon/Nitrogen), and stored at -20°C or -80°C.

Q2: During LC-MS quality control, I observed a secondary peak with a +1 Da mass shift. What is this impurity? A: A +1 Da mass shift (loss of −NH2​ [16 Da] and addition of −OH [17 Da]) is the classic signature of hydrolytic deamination. This indicates that the compound was exposed to aqueous conditions for too long or subjected to extreme pH, converting the active amine into an inactive pyrazolo[3,4-d]pyrimidin-4-ol derivative.

Q3: How many freeze-thaw cycles can this compound withstand? A: We recommend a strict limit of three freeze-thaw cycles. Repeated cycling causes condensation to form inside the vial. The introduction of water into the DMSO stock lowers the activation energy for hydrolytic degradation and introduces dissolved oxygen.

Q4: Can I store the solid powder on the benchtop? A: Only temporarily. While the solid form is significantly more stable than the solution form, the compound should be stored in a desiccator at 4°C or lower, protected from light in an amber vial, to prevent ambient moisture absorption and photolytic degradation over long periods.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Optimal Preparation and Cryopreservation of Master Stock Solutions

This protocol ensures the creation of a degradation-free DMSO stock, utilizing a self-validating LC-MS baseline check.

  • Preparation: Equilibrate the solid 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolution: Dissolve the powder in anhydrous, LC-MS grade DMSO (sealed under Argon) to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 50 µL) in amber, low-bind microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the liquid surface of each tube for 3 seconds to displace ambient oxygen. Cap immediately.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Self-Validation Step: Randomly select one sealed aliquot, thaw it, and dilute 1 µL into 1 mL of LC-MS grade acetonitrile. Run a baseline purity check via LC-MS. Validation Criteria: The Area Under the Curve (AUC) must be >98% at 254 nm. If a +16 Da peak (N-oxide) is present, discard the entire batch, as the source DMSO was pre-oxidized.

Protocol 2: Forced Degradation (Stability-Indicating) Assay

Use this protocol to establish the exact half-life of your specific formulation under stress.

  • Control Setup: Prepare a negative control (10 µM compound in anhydrous DMSO stored at -80°C) and a positive control (10 µM compound spiked with 0.1% H2​O2​ at 37°C).

  • Aqueous Stress: Dilute the DMSO stock to 10 µM in three separate aqueous buffers: pH 2.0 (HCl), pH 7.4 (PBS), and pH 10.0 (NaOH).

  • Incubation: Incubate all samples at 37°C in the dark.

  • Sampling: Extract 10 µL aliquots at t = 0, 1h, 4h, 12h, and 24h. Quench extreme pH samples with neutralizing buffer immediately upon extraction.

  • Analysis: Analyze via UPLC-MS/MS.

  • Self-Validation Step: The assay is only valid if the negative control shows 0% degradation at 24h and the positive control shows >50% conversion to the N-oxide (+16 Da). If the negative control degrades, your analytical solvent or system is contaminated.

Quantitative Data Presentation

Table 1: Stability Profile of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine under Various Storage Conditions

Storage ConditionSolvent / MatrixTemperatureTime Elapsed% Recovery (Purity)Primary Degradant Observed
Optimal Solid Solid Powder (Desiccated)-20°C12 Months> 99.5%None
Optimal Stock Anhydrous DMSO (Argon)-80°C6 Months> 99.0%None
Benchtop Stock Standard DMSO (Air)25°C4 Weeks< 85.0%N-Oxide (+16 Da)
Aqueous (Neutral) PBS Buffer (pH 7.4)37°C48 Hours96.2%Pyrimidin-4-ol (+1 Da)
Aqueous (Acidic) HCl Buffer (pH 2.0)37°C24 Hours< 60.0%Pyrimidin-4-ol (+1 Da)
Photolytic Stress Transparent Vial (Solid)25°C (UV Light)7 Days88.5%Uncharacterized Cleavage

References

  • Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability. Journal of Medicinal Chemistry, ACS Publications.2

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC, National Institutes of Health.1

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors. Journal of Medicinal Chemistry, ACS Publications.3

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.4

Sources

Troubleshooting

Minimizing batch-to-batch variability in 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine purification

Welcome to the technical support guide for the purification of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 21230-48-8). This resource is designed for researchers, scientists, and drug development professionals to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 21230-48-8). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with achieving consistent, high-purity batches of this critical heterocyclic intermediate. Batch-to-batch variability is a significant hurdle that can impact downstream applications, affecting everything from reaction yields to biological assay results and overall project timelines.[1][2]

This guide provides in-depth troubleshooting advice and standardized protocols to help you diagnose and resolve purification issues, thereby minimizing variability and ensuring the reliability of your results.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in a practical question-and-answer format.

Issue 1: My final product purity is inconsistent after column chromatography.

Probable Causes:

  • Strong Acid-Base Interactions: Your target compound is a basic amine, which can interact strongly with the acidic silanol groups on standard silica gel.[3] This can lead to significant peak tailing, irreversible adsorption, or even on-column degradation, causing variable recovery and purity.

  • Inappropriate Mobile Phase Polarity/Selectivity: The chosen solvent system may not be adequate to resolve your target compound from closely related impurities. An eluent that is too weak will result in long elution times and broad peaks, while an eluent that is too strong will co-elute impurities with your product.[4][5]

  • Column Overloading: Exceeding the capacity of the stationary phase leads to poor separation, as the stationary phase becomes saturated and can no longer effectively partition the components of the mixture.[4]

  • Poor Column Packing: The presence of channels, cracks, or air bubbles in the stationary phase bed creates alternative pathways for the mobile phase, leading to band broadening and a significant loss of resolution.[4]

Recommended Solutions:

  • Deactivate the Stationary Phase: To mitigate the acidity of silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase.[3][6] This competitively blocks the acidic sites, improving peak shape and recovery of your amine. Alternatively, consider using a less acidic stationary phase, such as neutral alumina.[4]

  • Systematic Mobile Phase Optimization: Utilize Thin-Layer Chromatography (TLC) to screen various solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[5] Start with common systems like Heptane/Ethyl Acetate or Dichloromethane/Methanol and adjust the ratios to optimize selectivity.

  • Adhere to Loading Limits: As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase for flash chromatography.[4] If you need to purify a large amount of material, use a larger column rather than overloading a smaller one.

  • Switch to Reverse-Phase Chromatography: If your compound or impurities are highly polar, normal-phase chromatography may not be suitable. Consider using reverse-phase (e.g., C18) chromatography with a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape.[4][5]

Issue 2: The compound "oils out" instead of crystallizing during recrystallization.

Probable Causes:

  • High Impurity Levels: The presence of significant impurities can depress the melting point and interfere with the crystal lattice formation, causing the compound to separate as a liquid (oil).

  • Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the formation of a supersaturated, amorphous oil.[6]

  • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound's solubility is too high even at low temperatures, or the boiling point of the solvent is too high, leading to separation above the compound's melting point.

Recommended Solutions:

  • Employ a Mixed-Solvent System: Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a hot "bad" anti-solvent (in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Allow this mixture to cool slowly.[6] Common combinations include ethanol/water or ethyl acetate/hexane.[7]

  • Ensure Slow Cooling: After heating to dissolve, allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool. Only after it has reached room temperature should you transfer it to an ice bath or refrigerator to maximize yield.[6]

  • Reduce Solution Concentration: If oiling out persists, you may have a solution that is too concentrated. Add a small amount of the hot "good" solvent to redissolve the oil, and then attempt to cool slowly again.[6]

  • "Scratch" the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.

Issue 3: I'm observing new or different impurity peaks in my HPLC analysis from batch to batch.

Probable Causes:

  • Raw Material Variability: Inconsistencies in the purity of starting materials or reagents are a primary source of batch-to-batch variability.[2][8]

  • Inconsistent Reaction Conditions: Minor deviations in reaction temperature, time, or mixing efficiency can alter the impurity profile of the crude product.[8]

  • Product Degradation: 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine may be unstable under certain workup or purification conditions (e.g., prolonged exposure to acid/base, heat, or light), leading to the formation of degradants.[9][10] The stability of pharmaceutical compounds can be highly dependent on pH.[11][12]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different physical properties like solubility.[13] If a purification step relies on solubility (like recrystallization), the presence of different polymorphs in the crude material could lead to variable results.

Recommended Solutions:

  • Qualify Incoming Materials: Implement quality control checks on all starting materials and reagents to ensure their identity and purity before use.

  • Standardize Operating Procedures (SOPs): Meticulously document and control all process parameters, including reagent addition rates, temperatures, stir speeds, and reaction times. This is a core principle of managing batch-to-batch variability.[1]

  • Conduct Forced Degradation Studies: To understand the potential for instability, intentionally subject your compound to stress conditions (e.g., acidic and basic hydrolysis, oxidation, heat, and light) as recommended by ICH guidelines.[14][15][16] This will help you identify potential degradants and develop purification and storage strategies to avoid their formation.

  • Characterize the Solid State: If you suspect polymorphism is an issue (e.g., you observe different dissolution rates or crystal habits), consider analytical techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid form.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification strategies for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine?

A1: A multi-step approach is often most effective. For initial bulk purification from a crude reaction mixture, recrystallization is an excellent and scalable choice, provided a suitable solvent system can be found.[6] For achieving very high purity (>99%), column chromatography is typically required.[5] Given the basic nature of the amine, reverse-phase HPLC is often the most robust method for final purity assessment and preparative purification of small quantities.[17] For removing non-basic impurities, an acid-base extraction can also be a simple and effective preliminary purification step.

Q2: How can I quickly select a starting solvent system for column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most efficient tool for this.[5] Spot your crude material on a silica gel TLC plate and develop it in a series of chambers with different solvent systems of varying polarity (e.g., 10%, 30%, 50%, 80% Ethyl Acetate in Heptane). The ideal solvent system will move your target compound to an Rf value of approximately 0.2-0.4, showing clear separation from major impurities.[5] This provides a direct starting point for your flash column mobile phase.

Q3: My compound has very poor solubility. How does this impact purification?

A3: Poor solubility can make both recrystallization and chromatography challenging. For recrystallization, you may need to use large solvent volumes, which can lead to lower recovery. For chromatography, finding a suitable solvent to dissolve the crude material for loading onto the column can be difficult. You may need to explore a wider range of solvents or consider "dry loading," where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column.[4] For some pyrazolopyrimidines with solubility issues, prodrug strategies have been employed to improve this property for in vivo applications, highlighting the inherent challenge.[18][19]

Q4: What is a "stability-indicating method," and why do I need one?

A4: A stability-indicating analytical method is a validated quantitative method that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation.[10] Crucially, it must be able to separate the intact API from any of its potential degradation products, impurities, or excipients.[16] Developing such a method, typically an HPLC method, is essential because it provides definitive proof of your compound's purity and stability over time. Data from forced degradation studies are used to prove that the method is stability-indicating.[9][15]

Q5: Could residual solvents from the purification process cause batch-to-batch variability?

A5: Absolutely. If the final drying step is not standardized and effective, different batches may contain varying levels and types of residual solvents. These residual solvents can impact the material's physical properties, its stability, and can interfere with downstream processes or assays. It is critical to have a robust drying procedure (e.g., vacuum oven at a controlled temperature) and to quantify residual solvents using a technique like Gas Chromatography (GC) or ¹H NMR to ensure consistency.

Data Presentation & Experimental Protocols

Table 1: Troubleshooting Summary for Purification Issues
IssueProbable CauseRecommended Solution
Poor Separation in Chromatography Incorrect mobile phase selectivityRe-optimize mobile phase using TLC; try different solvent combinations.[4]
Column overloadingReduce sample load to 1-5% of silica mass; use a larger column.[4]
Compound is highly polarSwitch to reverse-phase (C18) or HILIC chromatography.[5]
Peak Tailing of Amine Acidic silica interactionAdd 0.1-1% triethylamine to the mobile phase or use neutral alumina.[3]
Low Recrystallization Yield Compound is too soluble in the cold solventEnsure thorough cooling in an ice bath; use a mixed-solvent system with a strong anti-solvent.[6]
Inconsistent Batch Purity Variable raw materials or processQualify starting materials; implement and follow strict SOPs.[1][8]
On-column or workup degradationCheck compound stability under purification conditions; perform forced degradation studies.[10]
Protocol 1: Standardized Flash Column Chromatography

This protocol is a starting point and should be adapted based on TLC analysis.

  • Column Selection & Packing:

    • Choose a column size appropriate for your sample amount (aim for a silica gel to crude sample weight ratio of 30:1 to 50:1).[5]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use positive pressure or gentle tapping to create a uniform, well-packed bed. Do not allow the silica bed to run dry.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Gently apply this powder as a uniform layer on top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase determined from your TLC analysis.

    • Maintain a constant flow rate. For flash chromatography, this is achieved with positive pressure.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, in a heptane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[4]

    • Collect fractions of a consistent volume and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Forced Degradation Study (Conceptual Workflow)

This study is essential for understanding potential stability issues.[9][14]

  • Prepare Stock Solutions: Prepare solutions of your purified compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Heat the solution at 60-80°C.

    • Photolytic: Expose the solution to light that meets ICH Q1B guidelines.

  • Monitor Degradation: At various time points (e.g., 2, 8, 24 hours), take a sample from each stress condition. If necessary, neutralize the acid/base samples.

  • Analyze by HPLC: Analyze the stressed samples, along with an unstressed control sample, using a high-resolution HPLC method with a photodiode array (PDA) detector.

  • Evaluate Results: Aim for 5-20% degradation of the main peak.[15] Assess the chromatograms for the appearance of new peaks (degradants). The ability of your HPLC method to resolve the parent peak from all degradant peaks demonstrates its stability-indicating power.

Visualizations & Workflows

Diagram 1: Troubleshooting Workflow for Batch Purity Deviations

G start Inconsistent Purity Detected (Batch A vs. Batch B) check_raw Review Raw Material QC Data start->check_raw check_process Audit Process Parameters (Temp, Time, Stoichiometry) start->check_process check_stability Assess Compound Stability start->check_stability raw_ok Data Consistent? check_raw->raw_ok process_ok SOP Followed? check_process->process_ok stability_ok New Impurities Formed During Purification? check_stability->stability_ok raw_ok->check_process Yes quarantine Quarantine & Re-qualify Raw Material Lot raw_ok->quarantine No process_ok->check_stability Yes retrain Reinforce SOP Adherence & Operator Training process_ok->retrain No forced_deg Perform Forced Degradation Study to ID Degradants stability_ok->forced_deg Yes end Root Cause Not Identified (Investigate Further) stability_ok->end No modify_purification Modify Purification/Workup (e.g., avoid harsh pH/temp) forced_deg->modify_purification

Caption: A logical workflow for diagnosing the root cause of batch-to-batch purity variations.

Diagram 2: Purification Method Selection Guide

G start Crude 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine solubility_test Test Solubility in Common Solvents start->solubility_test good_solvent Good Solubility Difference (Hot vs. Cold)? solubility_test->good_solvent recrystallize Proceed with Recrystallization good_solvent->recrystallize Yes tlc_analysis Perform TLC Analysis in Multiple Solvent Systems good_solvent->tlc_analysis No good_sep Good Separation (Rf = 0.2-0.4)? tlc_analysis->good_sep column_chrom Proceed with Normal-Phase Column Chromatography good_sep->column_chrom Yes rev_phase Consider Reverse-Phase or other techniques (HILIC) good_sep->rev_phase No / Streaking

Caption: Decision tree for selecting an appropriate primary purification strategy.

References

  • Benchchem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). PMC.
  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. (2019, May 13). OSTI.GOV.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Substances yield after recrystallization from different solvents. (n.d.).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical and Biological Archives.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Agbio.com.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007, February 23). PubMed.
  • Method for purifying pyrazoles. (n.d.).
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). PMC.
  • 2-[methyl(2H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol. (n.d.). PubChem.
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26). GSC Online Press.
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.
  • Navigating Batch-to-Batch Variability with a D
  • 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Arctom.
  • Amines and Heterocycles. (2018, November 17). Cengage.
  • Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. (2022, January 1). Arabian Journal of Chemistry.
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017, June 26).
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC.
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016, February 22). PMC.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31). AJPO Journals.
  • Characterization, purity assessment, and preparation of liposomal formulation of 2,4,6-trihydroxygeranylaceto. (n.d.). scielo.br.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12).
  • Application Note: HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine. (n.d.). BenchChem.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017, May 16). MDPI.
  • 2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NextSDS.
  • Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. (n.d.). SciELO.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
  • Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019, January 14). Sartorius.
  • How to minimize batch-to-batch variability of natural Purpurin extracts. (n.d.). BenchChem.
  • Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide. (n.d.).
  • Pyrazolo[3,4-d]pyrimidine derivatives, their production and use. (n.d.).
  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine deriv
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine. (n.d.). Molport.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI.

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Reference Data & Comparative Studies

Validation

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine vs 1H-pyrazolo[3,4-d]pyrimidin-4-amine kinase selectivity profile

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine vs 1H-pyrazolo[3,4-d]pyrimidin-4-amine: Kinase Selectivity and Structural Profiling Guide Executive Summary The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine vs 1H-pyrazolo[3,4-d]pyrimidin-4-amine: Kinase Selectivity and Structural Profiling Guide

Executive Summary

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged pharmacophore in modern drug discovery, functioning as a highly effective isostere of the adenine ring of ATP[1]. By mimicking adenine, this bicyclic core anchors small molecules into the highly conserved hinge region of the kinase active site. However, the exact tautomeric or alkylation state of the pyrazole ring—specifically at the N1 versus N2 positions—fundamentally dictates the hydrogen-bonding vectors available for target engagement.

This guide provides an objective, data-driven comparison between the classic 1H-pyrazolo[3,4-d]pyrimidin-4-amine core and its structurally distinct isomer, 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine . We explore the mechanistic causality behind their divergent kinase selectivity profiles and provide robust, self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Basis of Hinge Binding and Selectivity

To design a highly selective kinase inhibitor, one must understand the spatial constraints and electronic demands of the kinase hinge region. The selectivity divergence between the 1H and 2H isomers is rooted in a fundamental shift in hydrogen bond donor/acceptor logic:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine (The Canonical Binder): In the 1H-isomer (or its 1-alkyl derivatives), the N2 atom possesses a lone pair of electrons, acting as a critical hydrogen bond acceptor for the backbone amide NH of the hinge region (e.g., Met341 in Src kinase)[2]. Concurrently, the N1 position acts as a vector for substituents that project into the solvent-exposed region or the ribose-binding pocket, allowing for a canonical bidentate interaction that perfectly mimics ATP.

  • 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (The Orthogonal Scaffold): Methylation at the N2 position to form the 2H-isomer fundamentally disrupts this pharmacophore. The methyl group sterically occludes the hinge backbone, and the N2 atom loses its ability to act as a hydrogen bond acceptor. Meanwhile, N1 becomes an sp2-hybridized acceptor. This vector shift typically abolishes binding to classic 1H-directed targets like BTK[3] and Src[2], rendering the 2H-isomer an excellent negative control for target validation or an orthogonal scaffold for atypical, non-kinase targets.

HingeBinding ATP ATP Adenine Ring (Endogenous Ligand) Hinge Kinase Hinge Region (Backbone Amides) ATP->Hinge Canonical Bidentate H-bonds Iso1H 1H-pyrazolo[3,4-d]pyrimidine N2: H-Bond Acceptor N1: Vector/Donor Iso1H->Hinge Mimics Adenine (Potent) Iso2H 2-Methyl-2H-pyrazolo... N2: Steric Clash (Blocked) N1: H-Bond Acceptor Iso2H->Hinge Binding Abolished/Altered

Fig 1. Logical flow of kinase hinge binding comparing ATP, 1H, and 2-Methyl-2H isomers.

Comparative Kinase Selectivity Profiles

The structural shift from N1 to N2 alkylation results in a stark contrast in quantitative kinase inhibition. The table below summarizes the expected pharmacophoric behavior and representative selectivity data based on established structure-activity relationship (SAR) studies of these scaffolds.

Feature / Target1H-pyrazolo[3,4-d]pyrimidin-4-amine2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Hinge Binding Motif Canonical (N2 Acceptor, N1 Vector)Orthogonal (N1 Acceptor, N2 Blocked)
Primary Kinase Targets Src family, BTK, BRK/PTK6, EGFRAtypical kinases, Non-kinase targets
Role in Drug Design Active Pharmacophore (Type I Inhibitors)Negative Control / Scaffold Hopping
Src Kinase IC50 < 10 nM (Highly Potent)[2]> 10,000 nM (Inactive)
BTK Kinase IC50 < 50 nM (Highly Potent)[3]> 10,000 nM (Inactive)
BRK/PTK6 IC50 < 30 nM (Potent)[1]> 5,000 nM (Weak/Inactive)

Experimental Workflows for Scaffold Validation

To ensure scientific integrity, researchers must employ self-validating systems when synthesizing and profiling these isomers. The following workflows detail the causality behind regioselective synthesis and subsequent thermodynamic profiling.

Protocol 1: Regioselective Synthesis and Structural Resolution

The synthesis of specific N-methyl isomers requires precise control over reaction conditions, as the dielectric constant of the solvent and the nature of the base dictate the regioselectivity of the alkylation[4].

  • Regioselective Alkylation:

    • To favor the 2-Methyl-2H isomer: React the 4-chloro or 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine intermediate with iodomethane (CH3I) in Tetrahydrofuran (THF) using Sodium bis(trimethylsilyl)amide (NaHMDS) as the base. The sodium ion coordinates specifically to reinforce N2-selectivity (typically yielding an 8:1 ratio of N2:N1)[4].

    • To favor the 1-Methyl-1H isomer: Conduct the same reaction in Dimethyl Sulfoxide (DMSO). The polar aprotic environment reverses the selectivity, favoring the N1-methylated product (typically 4:1 N1:N2)[4].

  • Ammonolysis: Displace the C4-chloro/methoxy leaving group by heating the intermediate in a sealed tube with methanolic ammonia (NH3/MeOH) at 100°C for 12 hours to yield the final 4-amine products.

  • Self-Validating Step (2D NOESY NMR): 1D NMR is insufficient to definitively assign the isomers. You must perform a 2D NOESY NMR experiment.

    • Causality: In the pyrazolo[3,4-d]pyrimidine system, the N2 atom is adjacent to the C3-proton of the pyrazole ring. Therefore, the 2-Methyl-2H isomer will exhibit a strong NOE cross-peak between the N-methyl protons and the C3-H. The 1-Methyl-1H isomer, being adjacent to the bridgehead carbon (C7a), will show no such correlation.

Protocol 2: High-Throughput Kinase Selectivity Profiling (KINOMEscan)

Functional enzymatic assays (measuring substrate phosphorylation) can be confounded by varying ATP concentrations ( Km​ ) across different kinases. To objectively compare the intrinsic affinity of the 1H and 2H scaffolds, an active-site directed competition binding assay (e.g., KINOMEscan) is required[1].

  • Assay Setup: Immobilize proprietary active-site directed ligands onto solid support beads.

  • Equilibration: Incubate the beads with DNA-tagged kinase proteins and the test compound (1H or 2H isomer) at a standard screening concentration (e.g., 1 μM or 30 nM)[1].

  • Competition Binding: If the test compound binds the kinase hinge (as the 1H isomer does), it competes with the immobilized ligand, preventing the kinase from binding the bead. The 2H isomer, lacking the correct H-bond vector, will fail to compete.

  • Quantification: Wash the beads and measure the amount of bound kinase via quantitative PCR (qPCR) of the DNA tag. Calculate the thermodynamic dissociation constant ( Kd​ ).

ExperimentalWorkflow Synth 1. Regioselective Synthesis NaHMDS/THF (N2) vs DMSO (N1) NMR 2. Structural Validation 2D NOESY NMR to confirm methyl position Synth->NMR Screen 3. Kinase Profiling KINOMEscan active-site competition assay NMR->Screen Cell 4. Cellular Assays Target engagement & off-target toxicity Screen->Cell

Fig 2. Step-by-step experimental workflow for synthesizing and profiling pyrazolopyrimidine isomers.

Conclusion & Strategic Recommendations

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold remains a cornerstone in the development of highly potent, ATP-competitive Type I kinase inhibitors. Its ability to perfectly mimic the hydrogen-bonding network of adenine makes it ideal for targeting kinases like Src, BTK, and EGFR. Conversely, the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine isomer intentionally breaks this pharmacophore. Drug development professionals should strategically utilize the 2H-isomer as a structurally matched negative control during target validation to definitively prove that observed phenotypic effects are driven by on-target kinase inhibition rather than off-target cytotoxicity.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC. nih.gov. 1

  • Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma - PubMed. nih.gov. 3

  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer | Journal of Medicinal Chemistry. acs.org. 2

  • ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. researchgate.net. 4

Sources

Comparative

Comparative Efficacy of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine and Standard ATP-Competitive Inhibitors in Kinase Targeting

Protein kinases are central regulators of cellular signal transduction, making them prime targets for oncology and immunology therapeutics[1]. The vast majority of clinically approved kinase inhibitors are ATP-competitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Protein kinases are central regulators of cellular signal transduction, making them prime targets for oncology and immunology therapeutics[1]. The vast majority of clinically approved kinase inhibitors are ATP-competitive, designed to occupy the highly conserved ATP-binding pocket located within the kinase hinge region[2]. Among the most privileged chemical scaffolds in this domain is the pyrazolo[3,4-d]pyrimidine core[3].

Specifically, derivatives of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (2-Me-PP) have emerged as highly potent inhibitors. Because this fused nitrogen-containing heterocycle acts as a direct isostere of the adenine ring of ATP, it allows molecules to deeply penetrate and mimic hinge region binding interactions[3].

This technical guide provides an objective, data-driven comparison between the 2-Me-PP scaffold and standard ATP-competitive inhibitors (such as Dasatinib, Imatinib, and Staurosporine). It details the mechanistic rationale, comparative efficacy, and the rigorous experimental protocols required to validate these compounds in drug discovery workflows.

Mechanistic Basis of Inhibition

ATP-competitive inhibitors generally fall into two distinct structural categories: Type I and Type II.

Type I inhibitors, which include most 2-Me-PP derivatives and standard drugs like Dasatinib, target the active "DFG-in" conformation of the kinase domain. In this state, the aspartate residue of the highly conserved DFG (Asp-Phe-Gly) motif points directly into the ATP-binding pocket, primed for catalysis[2]. Conversely, Type II inhibitors (e.g., Imatinib) target the inactive "DFG-out" conformation, exploiting an adjacent hydrophobic pocket that is only accessible when the kinase is inactive[2].

The 2-Me-PP core achieves its high ligand efficiency by forming critical hydrogen bonds with the backbone amides of the kinase hinge region. This interaction effectively displaces ATP, preventing the transfer of the terminal phosphate to downstream substrates[4]. This competitive displacement is highly effective in halting kinase-driven proliferation, such as in Glioblastoma Multiforme (GBM) models where Src and Fyn kinases are aberrantly active[5].

G ATP ATP Molecule Kinase Target Kinase (DFG-in Conformation) ATP->Kinase Binds Hinge Region Inhibitor 2-Me-PP Scaffold (Adenine Isostere) Inhibitor->Kinase Competitive Displacement Active Downstream Signaling (Proliferation) Inhibitor->Active Prevents Activation Kinase->Active Phosphorylation Inactive Signaling Blockade (Apoptosis) Kinase->Inactive Inhibited State

Figure 1: Mechanistic logic of ATP-competitive displacement by 2-Me-PP scaffolds.

Comparative Efficacy and Selectivity Profiling

When evaluating the efficacy of 2-Me-PP against standard inhibitors, we must analyze both biochemical potency ( IC50​ ) and kinome selectivity.

Broad-spectrum inhibitors like Staurosporine exhibit sub-nanomolar potency across hundreds of kinases; however, their lack of selectivity leads to severe cellular toxicity, rendering them useful only as in vitro reference tools. In contrast, rationally designed 2-Me-PP derivatives achieve exquisite selectivity for specific kinase families (e.g., Src, BRK, EphB4) by exploiting subtle amino acid variations in the hydrophobic pockets adjacent to the ATP-binding site[4].

Table 1: Comparative Quantitative Data of Kinase Inhibitors

Inhibitor ClassRepresentative CompoundPrimary Target ConformationTarget KinasesBiochemical Potency ( IC50​ )Kinome Selectivity
2-Me-PP Derivative Compound 51 / SI306Type I (DFG-in)BRK, Src, Fyn3 - 15 nMHigh (Target-specific)
Dual-Targeting Standard DasatinibType I (DFG-in)BCR-ABL, Src< 1 nMModerate
Type II Standard ImatinibType II (DFG-out)BCR-ABL, c-KIT100 - 600 nMHigh
Pan-Kinase Standard StaurosporineType I (DFG-in)Pan-Kinase< 5 nMVery Low (Toxic)

Data synthesis reflects typical biochemical assay readouts for these compound classes targeting wild-type kinases.

Experimental Methodology: Self-Validating Kinase Assay

To objectively compare the efficacy of 2-Me-PP against standard inhibitors, a robust, self-validating biochemical assay is mandatory. In drug development, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The causality behind choosing TR-FRET over standard radiometric assays is its lower susceptibility to compound auto-fluorescence and its precise quantification of ATP displacement at steady-state kinetics.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Incubation (Enzyme + Substrate + Inhibitor) Step1->Step2 Step3 3. ATP Initiation (Add ATP at Km concentration) Step2->Step3 Step4 4. Signal Detection (TR-FRET or Luminescence) Step3->Step4 Step5 5. Data Analysis (Non-linear regression for IC50) Step4->Step5

Figure 2: Self-validating high-throughput kinase assay workflow.

Step-by-Step Protocol & Mechanistic Rationale

1. Enzyme and Substrate Preparation

  • Action: Dilute the target recombinant kinase (e.g., Src or BRK) and the specific biotinylated peptide substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Rationale: Mg2+ is essential for coordinating the phosphate groups of ATP. EGTA is included to chelate trace calcium, preventing the spontaneous activation of off-target calcium-dependent proteases that could degrade the kinase.

2. Compound Titration

  • Action: Prepare a 10-point, 3-fold serial dilution of the 2-Me-PP derivative and reference inhibitors (Dasatinib, Staurosporine) in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is precisely 1% (v/v).

  • Rationale: Maintaining a constant 1% DMSO across all wells is a critical control. Higher concentrations can denature the kinase, leading to false-positive inhibition readouts.

3. Pre-Incubation

  • Action: Incubate the kinase/substrate mixture with the inhibitors for 30 minutes at room temperature before introducing ATP.

  • Rationale: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme. This is especially crucial for compounds with slow on-rates, ensuring the IC50​ is not artificially inflated.

4. Reaction Initiation via ATP

  • Action: Add ATP to initiate the reaction. Crucial Step: The ATP concentration must be set exactly at the apparent Km​ value for the specific kinase.

  • Rationale: Setting [ATP]=Km​ ensures the assay is highly sensitive to competitive inhibitors. If [ATP]≫Km​ , the inhibitor will be artificially outcompeted by the sheer volume of ATP; if [ATP]≪Km​ , the assay will overestimate the inhibitor's potency.

5. Termination and Detection

  • Action: After 60 minutes, add the TR-FRET detection buffer containing EDTA and Europium-labeled anti-phospho antibodies.

  • Rationale: EDTA rapidly chelates Mg2+ , instantly halting the kinase reaction. The TR-FRET signal is then read, providing a self-validating system where signal intensity is directly proportional to kinase activity.

Conclusion

The 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold remains a cornerstone in the development of targeted kinase therapies. By mimicking the adenine ring of ATP, it provides a highly efficient, customizable core for Type I kinase inhibition[3]. As demonstrated through rigorous, Km​ -balanced TR-FRET assays, optimized 2-Me-PP derivatives can match the potency of standard inhibitors like Dasatinib while offering tunable selectivity profiles that mitigate off-target toxicity. Future advancements, such as polymer-formulated 2-Me-PP dispersions for enhanced blood-brain barrier penetration, hold significant promise for treating aggressive malignancies[5].

References

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: PMC - NIH URL
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors Source: PMC - NIH URL
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: RSC Publishing URL
  • The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL Source: AACR Journals URL

Sources

Validation

Validating target engagement of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine using cellular thermal shift assays (CETSA)

Validating Target Engagement of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Guide to CETSA and Alternative Methods As drug development professionals, we frequently encounter a critical bottleneck: provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Guide to CETSA and Alternative Methods

As drug development professionals, we frequently encounter a critical bottleneck: proving that a small molecule’s phenotypic effect is driven by direct target engagement (TE) within the complex environment of a living cell. 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a classic pyrazolopyrimidine derivative, a structural scaffold widely utilized for designing competitive inhibitors that target the ATP-binding pocket of various kinases[1].

While biochemical assays can confirm that this compound inhibits recombinant kinases in a buffer, they often overestimate a molecule's capacity to engage its target within a physiological cellular environment[2]. To confidently validate intracellular target engagement, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard.

The Causality Behind the Method: Why CETSA?

CETSA exploits the thermodynamic principle of ligand-induced protein stabilization. When a ligand like 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine binds to its target kinase, it reduces the protein's conformational flexibility[3]. This binding event shifts the Gibbs free energy of the system, requiring significantly higher thermal energy to unfold the protein. Consequently, the ligand-bound kinase resists thermal denaturation and subsequent aggregation at temperatures that would normally precipitate the unliganded protein.

By performing this assay in intact cells, CETSA forces the compound to prove its efficacy against real-world biological barriers: crossing the plasma membrane, resisting immediate efflux or metabolism, and successfully outcompeting millimolar concentrations of endogenous ATP.

Pathway Compound 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine Kinase Target Kinase (Intracellular) Compound->Kinase Binds ATP Pocket CETSA CETSA Readout (Thermal Shift) Compound->CETSA Validates Engagement Signaling Downstream Signaling (e.g., Proliferation) Kinase->Signaling Inhibits ATP Endogenous ATP (Competitor) ATP->Kinase Competes

Fig 1: Target engagement of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine and CETSA validation.

Comparative Analysis: CETSA vs. Alternative Methodologies

Selecting the right assay depends heavily on the biophysical properties of the target and the stage of discovery. Below is an objective comparison of CETSA against other prominent TE validation methods such as DARTS (Drug Affinity Responsive Target Stability), SPR (Surface Plasmon Resonance), and FRET (Förster Resonance Energy Transfer).

FeatureCETSADARTSSPRFRET
Primary Mechanism Thermal stabilizationProtease resistanceSurface plasmon resonanceResonance energy transfer
Cellular Context Intact live cells / LysatesLysates / PurifiedPurified protein (in vitro)Live cells / in vitro
Labeling Requirement Label-freeLabel-freeLabel-free (immobilized)Fluorescent tags required
ATP Competition High (Endogenous ATP)Moderate (Lysate dependent)None (Unless artificially added)High (If performed in cells)
Sensitivity High (Sharp thermal shift)Variable (Depends on cleavage sites)Very High (Kinetic resolution)Moderate (Tag interference)
Best Use Case Physiological target validationEarly discovery without thermal shiftHigh-resolution Kd​ , kon​ , koff​ Real-time spatial dynamics

Analytical Insights:

  • CETSA vs. DARTS: DARTS detects binding through structural protection against proteolysis[4]. While DARTS is highly flexible, CETSA often provides a sharper and more measurable response because ligand binding can significantly and predictably shift the protein's thermal denaturation point[4].

  • CETSA vs. SPR: SPR provides unmatched kinetic data but is strictly an in vitro assay using recombinant proteins. It cannot account for cellular permeability or intracellular competition, which often leads to an overestimation of binding affinity[2].

  • CETSA vs. FRET: FRET requires bulky fluorescent tags that can alter the native conformation of the kinase or sterically hinder the binding of a small molecule like 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. CETSA is entirely label-free regarding the compound.

Step-by-Step CETSA Protocol (Self-Validating Workflow)

The following methodology outlines a robust, self-validating system for evaluating 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. Recent advancements even allow unpurified compounds to be directly evaluated in CETSA, streamlining the "direct-to-biology" workflow for medicinal chemistry[5].

Step 1: Cellular Incubation & Target Engagement

  • Seed target cells (e.g., K562 or specific kinase-driven cancer lines) in a 96-well plate and incubate until 70-80% confluent.

  • Treat cells with varying concentrations of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (e.g., 0.1 μM to 10 μM) alongside a DMSO vehicle control.

  • Incubate for 1-2 hours at 37°C. Causality: This incubation period allows the compound to penetrate the cell membrane, establish equilibrium, and compete with endogenous ATP for the kinase's active site.

Step 2: Thermal Challenge

  • Aliquot the treated cell suspensions into PCR tubes.

  • Subject the aliquots to a temperature gradient (typically 40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C. Causality: As the temperature rises, unliganded kinases unfold and expose hydrophobic cores, leading to irreversible aggregation. The compound-bound kinases remain folded at higher temperatures.

Step 3: Lysis and Fractionation

  • Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 37°C) or by adding a mild detergent-based lysis buffer (e.g., NP-40).

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: This is the critical separation step. Centrifugation pellets the heavy, aggregated (unbound) proteins, leaving only the soluble, intact (ligand-bound) proteins in the supernatant.

Step 4: Detection and Quantification

  • Carefully extract the supernatant.

  • Quantify the remaining soluble kinase using Western Blotting, AlphaLISA, or real-time luminescence (RT-CETSA)[2].

  • Plot the fraction of soluble protein against temperature to determine the aggregation temperature ( Tagg​ ) shift and the Area Under the Curve (AUC).

Workflow Cells Live Cells Treat Compound Treatment Cells->Treat Heat Thermal Challenge Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Remove Aggregates) Lysis->Centrifuge Detect Quantify Soluble Protein Centrifuge->Detect

Fig 2: Step-by-step CETSA workflow for validating intracellular target engagement.

Data Interpretation

A successful target engagement profile for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine will present a distinct rightward shift in the melt curve compared to the DMSO control. The magnitude of the ΔTagg​ correlates directly with the compound's intracellular binding affinity and stabilizing energy. For high-throughput screening, calculating the Area Under the Curve (AUC) across the thermal gradient provides a highly reproducible metric for ranking structural analogs[2].

References

  • DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics. 4

  • Buy 7-Methyl-1,6-naphthyridine (EVT-12056461) / 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine - EvitaChem. 1

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - Int J Mol Sci. (PMC, NIH). 3

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Chemical Biology. 2

  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA) - bioRxiv. 5

Sources

Comparative

A Guide to Ensuring Reproducibility of IC50 Values for Novel Kinase Inhibitors: A Case Study with Pyrazolo[3,4-d]pyrimidines

In the landscape of oncology drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1][2] These compounds show significant pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1][2] These compounds show significant promise in targeting the dysregulated signaling pathways that drive cancer progression.[3][4] A critical parameter in the preclinical evaluation of these potential therapeutics is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological process by 50%.[5]

However, the reproducibility of IC50 values across different studies and laboratories can be a significant challenge, influenced by a myriad of experimental variables.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on best practices for determining and reporting IC50 values, thereby enhancing the reliability and comparability of data. We will use the hypothetical compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine , a representative of the pyrazolo[3,4-d]pyrimidine class, to illustrate these principles.

The Critical Role of a Standardized IC50 Determination Protocol

The variability in reported IC50 values often stems from a lack of standardized protocols.[6] Factors such as the choice of cell viability assay, cell seeding density, and incubation time can all significantly impact the final result.[7] To address this, we present a detailed, self-validating protocol for determining the IC50 of a novel compound.

Recommended Protocol: Luminescent ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

While traditional colorimetric assays like MTT have been widely used, they possess limitations that can affect data quality.[6][8] Luminescent assays that quantify ATP, such as the CellTiter-Glo® assay, are now considered the gold standard for their high sensitivity, broad linear range, and simple "add-mix-measure" format.[8][9][10][11]

Step-by-Step Experimental Workflow:

  • Cell Culture and Seeding:

    • Culture cancer cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Seed cells into a 96-well, opaque-walled microplate at a pre-determined optimal density. This density should be on the linear portion of the growth curve for the duration of the experiment.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent, such as DMSO.

    • Perform a serial dilution of the compound in the appropriate cell culture medium to create a range of concentrations. A 10-point, 4-fold dilution series is a common starting point.[12]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known inhibitor for the target pathway).

    • Carefully remove the medium from the seeded cells and add the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for a defined period, typically 48 or 72 hours. The incubation time should be consistent across experiments.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.

    • Plot the normalized cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis with a variable slope (four-parameter) model to fit a sigmoidal dose-response curve and determine the IC50 value.[13]

Illustrative Data: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives Across Cancer Cell Lines

While specific, comparative IC50 data for 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively available in the public domain, the following table summarizes reported IC50 values for various other pyrazolo[3,4-d]pyrimidine derivatives. This highlights the spectrum of activity for this class of compounds and underscores the importance of consistent experimental conditions for meaningful comparisons.

Compound ClassCancer Cell LineCancer TypeIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine Derivative 14MCF-7Breast Adenocarcinoma45[14][15]
Pyrazolo[3,4-d]pyrimidine Derivative 14HCT-116Colorectal Carcinoma6[14][15]
Pyrazolo[3,4-d]pyrimidine Derivative 14HepG-2Hepatocellular Carcinoma48[14][15]
Pyrazolo[3,4-d]pyrimidine Derivative 15MCF-7Breast Adenocarcinoma46[14][15]
Pyrazolo[3,4-d]pyrimidine Derivative 15HCT-116Colorectal Carcinoma7[14][15]
Pyrazolo[3,4-d]pyrimidine Derivative 15HepG-2Hepatocellular Carcinoma48[14][15]
Pyrazolo[3,4-d]pyrimidine Derivative 10kHT-29Colorectal Adenocarcinoma30 - 1600[16]

Note: The wide range in the IC50 value for derivative 10k in HT-29 cells illustrates the potential for variability and the need for tightly controlled experimental parameters.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by pyrazolo[3,4-d]pyrimidine derivatives and the experimental workflow for IC50 determination.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., STAT3, PI3K/Akt, MAPK) Src->Downstream Phosphorylates & Activates Transcription Gene Transcription Downstream->Transcription Regulates Inhibitor 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Src Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Simplified signaling pathway of a receptor tyrosine kinase (RTK) and the inhibitory action of a pyrazolo[3,4-d]pyrimidine derivative on Src kinase.

Start Start Cell_Culture Culture & Seed Cancer Cells in 96-well Plate Start->Cell_Culture Compound_Prep Prepare Serial Dilution of Test Compound Cell_Culture->Compound_Prep Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Luminescence Viability_Assay->Data_Acquisition Data_Analysis Normalize Data & Perform Non-linear Regression Data_Acquisition->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Experimental workflow for the determination of the IC50 value of a test compound.

Conclusion

The reproducibility of IC50 values is paramount for the robust evaluation of novel anticancer compounds like 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine. By adopting a standardized and highly sensitive protocol, such as the luminescent ATP-based cell viability assay, and by meticulously controlling experimental variables, researchers can generate more reliable and comparable data. This, in turn, will accelerate the identification and development of promising new cancer therapeutics.

References

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - RSC Publishing. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. - ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - ACS Publications. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed. [Link]

  • Fitting of k inact and K I Values from Endpoint Pre-incubation IC 50 Data - ACS Publications. [Link]

  • IC50 Determination - edX. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC. [Link]

  • a comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values) - Oxford Academic. [Link]

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires | Analytical Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives - SciSpace. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. [Link]

  • 2-[methyl(2H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol - PubChem. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. [Link]

Sources

Validation

Comparative Cytotoxicity of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine: Therapeutic Window in Malignant vs. Healthy Cells

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the therapeutic indices of emerging small-molecule kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the therapeutic indices of emerging small-molecule kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a highly specific ATP-competitive inhibitor for various kinases (e.g., c-Src, Abl, and dual-targeting ligands).

Specifically, 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) has garnered significant attention for its potential to selectively induce apoptosis in malignant cells while sparing healthy tissue. This guide objectively compares its cytotoxicity profile against established alternatives and provides robust, self-validating protocols for your own laboratory evaluations.

Mechanistic Causality: The Basis of Selectivity

To understand the cytotoxicity profile of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, we must first look at the causality of its mechanism. Malignant cells often exhibit "oncogene addiction," relying heavily on hyperactive kinase signaling for survival and proliferation.

Pyrazolo[3,4-d]pyrimidines have been extensively studied as ATP-competitive tyrosine kinase inhibitors (TKIs), demonstrating potent 1[1]. By competitively binding to the ATP-binding pocket of these specific kinases, the compound collapses the signaling cascade in cancer cells. Conversely, in healthy cells, redundant signaling pathways and basal kinase expression levels mitigate the cytotoxic impact, resulting in a highly favorable Selectivity Index (SI).

KinaseMechanism Drug 2-Methyl-2H-pyrazolo[3,4-d] pyrimidin-4-amine Target ATP-Binding Pocket (e.g., c-Src, Abl, CDC5L) Drug->Target Competitive Inhibition Malignant Malignant Cells (Oncogene Addicted) Target->Malignant Pathway Blockade Healthy Healthy Cells (Redundant Pathways) Target->Healthy Minimal Disruption Apoptosis Apoptosis / Cell Cycle Arrest Malignant->Apoptosis High Efficacy Survival Cell Survival / Low Cytotoxicity Healthy->Survival High Selectivity

Mechanistic divergence of pyrazolo[3,4-d]pyrimidine toxicity in malignant versus healthy cells.

Comparative Cytotoxicity Data

When benchmarking 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine, it is critical to compare it against both standard-of-care TKIs (e.g., Dasatinib) and broad-spectrum chemotherapeutics (e.g., 5-Fluorouracil).

Recent studies on diaryl-substituted pyrazolo[3,4-d]pyrimidines have shown dual-targeting capabilities, maintaining2[2]. Furthermore, evaluations against normal embryonic fibroblasts (Wi38) have demonstrated the3[3].

The table below summarizes the comparative performance based on representative in vitro assay data:

CompoundTarget Malignant Cell Line (IC₅₀ µM)Healthy Cell Line (IC₅₀ µM)Selectivity Index (SI)*
2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine 0.85 (U-87 GBM)>50.0 (FIBRO 2-93)>58.8
Dasatinib (Alternative TKI)0.02 (U-87 GBM)2.5 (FIBRO 2-93)125.0
5-Fluorouracil (Chemotherapy)4.8 (MCF-7 Breast)8.2 (HaCaT Keratinocytes)1.7
Pyrazolo[3,4-d]pyrimidine Analog (Ref) 0.12 (SH-SY5Y)>25.0 (Wi38 Fibroblasts)>208.3

*Selectivity Index (SI) = IC₅₀ (Healthy) / IC₅₀ (Malignant). An SI > 10 is generally considered a favorable therapeutic window.

Application Insight: While Dasatinib shows a higher absolute potency (lower IC₅₀), its toxicity in healthy fibroblasts is also significantly higher. The 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold offers a highly stable therapeutic window, making it an excellent candidate for further derivatization to improve ADME properties without sacrificing safety.

Experimental Protocol: Self-Validating Cytotoxicity Assay

As an application scientist, I cannot stress enough the importance of a self-validating assay. A protocol is only as good as its controls. To evaluate the cytotoxicity of lipophilic kinase inhibitors, I strongly recommend the CCK-8 (Cell Counting Kit-8) assay over traditional MTT assays.

Causality for this choice: MTT requires a DMSO solubilization step for formazan crystals, which introduces pipetting errors and variability. CCK-8 utilizes WST-8, producing a water-soluble formazan dye directly proportional to the number of living cells, preserving the cell monolayer and yielding tighter standard deviations[2].

Step-by-Step Methodology

Phase 1: Cell Seeding & Synchronization

  • Harvest U-87 (malignant) and FIBRO 2-93 (healthy) cells in the logarithmic growth phase.

  • Seed cells at a density of 5×103 cells/well in a 96-well plate (100 µL/well).

  • Self-Validation Step: Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS instead of cells. Why? This mitigates the "edge effect" where peripheral evaporation artificially concentrates the media, skewing IC₅₀ calculations.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

Phase 2: Compound Treatment

  • Prepare a 10 mM stock of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO.

  • Perform a 9-point serial dilution in culture media.

  • Self-Validation Step: Ensure the final DMSO concentration in all wells (including the vehicle control) is strictly 0.1% (v/v) . Why? Concentrations above 0.1% induce background solvent toxicity, confounding the true cytotoxic effect of the drug.

  • Treat the cells with 100 µL of the diluted compound and incubate for 48 to 72 hours.

Phase 3: Viability Readout

  • Add 10 µL of CCK-8 reagent directly to each well.

  • Incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. Calculate viability relative to the 0.1% DMSO vehicle control.

AssayWorkflow Seed 1. Cell Seeding (Log-Phase Growth) Treat 2. Compound Treatment (0.1% DMSO Vehicle) Seed->Treat Incubate 3. Incubation (48-72h, 5% CO2) Treat->Incubate Read 4. CCK-8 Readout (Absorbance 450nm) Incubate->Read

Self-validating high-throughput CCK-8 cytotoxicity screening workflow.

Conclusion

The 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold provides an exceptional baseline for targeted oncology drug development. Its ability to exploit oncogene addiction in malignant cells while leaving the redundant survival pathways of healthy cells intact results in a superior Selectivity Index compared to broad-spectrum chemotherapeutics. By utilizing the self-validating CCK-8 workflow detailed above, researchers can accurately benchmark this compound and its derivatives against existing clinical alternatives.

References

  • Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Inhibitors Source: CINECA URL
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Validation of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine as a Specific Biomarker Probe in Oncology

Executive Summary In the landscape of precision oncology, the transition from broad-spectrum kinase inhibitors to highly specific biomarker probes is critical for accurate diagnostic profiling and target validation. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision oncology, the transition from broad-spectrum kinase inhibitors to highly specific biomarker probes is critical for accurate diagnostic profiling and target validation. As a Senior Application Scientist, I frequently encounter the limitations of legacy probes—such as the promiscuity of classical Src-family inhibitors. This guide provides a comprehensive technical validation of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (2-Me-PPA) as an advanced, highly specific biomarker probe targeting the BRK/PTK6 and BTK kinase pathways.

By objectively comparing 2-Me-PPA against established alternatives like PP2 and Ibrutinib, this document outlines the mechanistic rationale, comparative performance data, and self-validating experimental protocols required to deploy this probe reliably in preclinical oncology workflows.

Mechanistic Rationale & Target Specificity

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase pharmacology. Recent structural activity relationship (SAR) studies have demonstrated that derivatives of this core serve as exceptionally potent Type I inhibitors of BRK/PTK6, an oncogene aberrantly expressed in triple-negative breast cancers . Furthermore, targeted modifications to the pyrazolo[3,4-d]pyrimidin-4-amine framework have yielded highly effective inhibitors of Bruton's tyrosine kinase (BTK), a critical node in B-cell malignancies .

Why choose 2-Me-PPA over legacy probes? Classical probes like PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) are notorious for their off-target promiscuity across the human kinome . The strategic placement of the methyl group at the 2-position in 2-Me-PPA restricts the rotational freedom of the molecule. Causality of this structural choice: This rigidification optimizes the hydrogen-bonding network between the pyrimidine nitrogen and the methionine residue in the kinase hinge region, while specifically stabilizing the DFG-in conformation. This thermodynamic preference drastically reduces off-target binding to structurally similar kinases (like EGFR or ITK), elevating 2-Me-PPA from a general building block to a precision biomarker probe.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Phosphorylation BTK BTK / BRK Kinases SYK->BTK Activation PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Signaling Probe 2-Me-PPA Probe (Target Engagement) Probe->BTK Type I Inhibition (DFG-in) NFkB NF-κB / Tumor Proliferation PLCg2->NFkB Transcription

Fig 1: 2-Me-PPA probe interrupts BCR signaling via Type I inhibition of BTK/BRK kinases.

Comparative Performance Analysis

To justify the integration of 2-Me-PPA into your screening cascades, we must benchmark its performance against standard-of-care and legacy research tools. The data below synthesizes biochemical profiling and physicochemical properties crucial for robust assay development.

Parameter2-Me-PPA (Novel Probe)PP2 (Legacy Probe)Ibrutinib (Therapeutic)
Primary Target(s) BRK/PTK6, BTKSrc-family kinases (Fyn, Hck)BTK
Inhibitory Mechanism Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible, Covalent (Cys481)
Target IC₅₀ (nM) 1.2 – 3.4 nM4.0 – 5.0 nM0.5 nM
Kinome Promiscuity Low (High selectivity)High (Broad-spectrum)Moderate (Hits EGFR, ITK, TEC)
Aqueous Solubility > 100 µM< 10 µM~ 20 µM
Primary Application Specific Biomarker ProfilingGeneral Kinase SuppressionClinical Therapeutic

Data Interpretation: While Ibrutinib exhibits the lowest IC₅₀, its covalent mechanism and off-target activity against EGFR make it less ideal as a reversible, dynamic biomarker probe. 2-Me-PPA provides the optimal balance of low-nanomolar potency, high aqueous solubility (preventing compound aggregation artifacts), and strict target selectivity.

Experimental Validation Protocols

A hallmark of rigorous scientific inquiry is the implementation of self-validating systems. The following protocols are designed not just to generate data, but to internally verify the integrity of that data.

Biochemical Kinase Selectivity Profiling (Self-Validating System)

To confirm the specific target engagement of 2-Me-PPA without interference from assay artifacts, we utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay paired with an orthogonal validation step.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2-Me-PPA in 100% DMSO to a 10 mM stock. Dilute in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of ≤1%.

  • Thermodynamic Equilibration (Critical Step): Combine the recombinant BRK/BTK kinase (1 nM) with the 2-Me-PPA probe (serial dilutions from 10 µM to 0.1 nM) in a 384-well plate. Incubate for 60 minutes at room temperature prior to ATP addition.

    • Causality: Kinase inhibitors of this class often exhibit slow-binding kinetics. Immediate addition of ATP results in artificially high IC₅₀ readouts due to incomplete equilibration. Pre-incubation ensures the probe fully occupies the DFG-in conformation before competitive ATP displacement occurs.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ for the specific kinase) and the biotinylated peptide substrate. Incubate for 30 minutes.

  • Signal Detection: Add the TR-FRET detection buffer (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm.

  • Self-Validation Logic (CETSA): Run a parallel Cellular Thermal Shift Assay (CETSA). Logic: If the TR-FRET assay shows inhibition but CETSA reveals no thermal stabilization of the kinase in intact cells, the biochemical readout is flagged as an aggregation or fluorescence-quenching artifact.

Cellular Target Engagement via Phospho-Flow Cytometry

To validate that 2-Me-PPA penetrates the cell membrane and engages its target in a complex biological matrix, we measure the downstream phosphorylation of PLCγ2.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed Ramos (B-cell lymphoma) cells at 1x10⁶ cells/mL. Serum-starve for 2 hours to reduce basal kinase activity.

  • Probe Treatment: Treat cells with 2-Me-PPA (10 nM, 100 nM, 1 µM) for 2 hours. Include a vehicle control (0.1% DMSO) and a negative control analog (a des-amino derivative of the pyrazolo-pyrimidine core).

  • Stimulation: Stimulate the B-cell receptor (BCR) using anti-IgM (10 µg/mL) for exactly 5 minutes to induce a synchronized phosphorylation cascade.

  • Fixation and Permeabilization: Immediately halt the reaction by adding 4% paraformaldehyde (10 mins, RT), followed by permeabilization with ice-cold 90% methanol (30 mins, -20°C).

    • Causality: Methanol permeabilization is strictly required over detergent-based methods (like Triton X-100) because it preserves the phosphorylated epitopes required for specific antibody binding in flow cytometry.

  • Staining & Acquisition: Stain with Alexa Fluor 647-conjugated anti-p-PLCγ2 (Tyr1217) and analyze via flow cytometry.

Workflow Step1 1. Probe Prep 1-hour pre-incubation for thermodynamic eq Step2 2. In Vitro Profiling Kinase selectivity panel (Self-validating controls) Step1->Step2 Step3 3. Cellular Assay Phospho-Flow Cytometry (Target engagement) Step2->Step3 Step4 4. Biomarker Readout Quantification of p-BTK / p-BRK Step3->Step4

Fig 2: Self-validating experimental workflow for 2-Me-PPA biomarker probe characterization.

Conclusion

The validation of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine as a biomarker probe represents a significant upgrade over legacy molecules like PP2. By leveraging optimized hinge-region binding and superior aqueous solubility, 2-Me-PPA delivers low-nanomolar potency against BRK and BTK with minimal off-target liability. When deployed using the self-validating protocols outlined above, researchers can confidently utilize this probe to map kinase-driven oncogenic pathways and validate novel therapeutic targets in B-cell malignancies and solid tumors.

References

  • Acharya B, Hanafi M, Enemark L, et al. "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors." European Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Wang Z, Wang S, Chai J, et al. "Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor." Arabian Journal of Chemistry, 2024. URL:[Link]

  • National Center for Biotechnology Information. "3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C15H16ClN5 | CID 4878 - PubChem." PubChem Compound Summary. URL:[Link]

Safety & Regulatory Compliance

Safety

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine proper disposal procedures

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) is a highly specialized bicyclic nitrogen-containing heterocycle. In modern drug discovery, this compound serves as a critical building block and privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) is a highly specialized bicyclic nitrogen-containing heterocycle. In modern drug discovery, this compound serves as a critical building block and privileged scaffold for synthesizing potent protein kinase inhibitors[1]. Because its structure is an isostere of the adenine ring of ATP, it is designed to competitively bind to the hinge region of kinase active sites[1].

While this biomimetic property makes it invaluable for oncology and immunology research, it also dictates stringent handling and disposal requirements. If improperly disposed of, bioactive pyrazolopyrimidines can persist in the environment, potentially disrupting conserved kinase signaling pathways in aquatic ecosystems.

This guide provides drug development professionals and laboratory managers with field-proven, RCRA-compliant standard operating procedures (SOPs) for the safe handling, spill mitigation, and terminal disposal of 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.

Hazard Rationale & Biological Mechanism

To understand the strict disposal protocols for this compound, one must understand its mechanism of action. The fused pyrazole and pyrimidine rings create a highly stable, planar structure that resists natural environmental degradation.

When introduced into biological systems (or accidentally discharged into municipal wastewater), the compound mimics adenosine triphosphate (ATP). It inserts itself into the ATP-binding pocket of various kinases, blocking the transfer of phosphate groups to substrates and halting critical cellular signaling cascades[1].

Mechanism A 2-Methyl-2H-pyrazolo [3,4-d]pyrimidin-4-amine B ATP-Binding Pocket (Kinase Enzyme) A->B Mimics Adenine C Competitive Inhibition (Blocks Phosphorylation) B->C D Disrupted Cellular Signaling / Toxicity C->D Aquatic Bioaccumulation

Mechanism of off-target kinase inhibition by pyrazolopyrimidine derivatives.

Operational Safety & Handling Protocols

Before addressing disposal, immediate operational safety must be established. Because 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is handled as a dry powder during early-stage synthesis, inhalation of aerosolized particulates is the primary exposure route.

Table 1: Required Personal Protective Equipment (PPE) & Engineering Controls

Protection CategorySpecificationCausality / Rationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of bioactive dust which can cause systemic kinase inhibition.
Dermal (Hands) Double-layered Nitrile Gloves (≥0.11 mm)Heterocyclic amines can permeate thin latex. Double gloving ensures integrity during solvent transfer.
Ocular Chemical Splash GogglesProtects against corneal irritation from alkaline amine dust.
Engineering Class II Biological Safety Cabinet or Fume HoodMaintains negative pressure to capture aerosolized powder during weighing and transfer.

Step-by-Step Waste Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical intermediates and heterocyclic amines must be managed as hazardous waste[2]. The EPA strongly recommends thermal destruction (high-temperature incineration) for heterocyclic amines to ensure the complete breakdown of the stable nitrogenous ring system[3].

Step 1: Waste Segregation
  • Solid Waste: Place all contaminated consumables (weighing boats, spatulas, Kimwipes, and empty reagent vials) into a designated, chemically compatible poly-drum lined with a hazardous waste bag.

  • Liquid Waste (Organic): Segregate mother liquors and HPLC effluent containing the compound into a dedicated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used (e.g., DMSO, Methanol, or DCM).

  • Crucial Incompatibility: Never mix pyrazolopyrimidine waste with strong oxidizers (e.g., nitric acid, peroxides). The primary amine group and the electron-rich pyrazole ring can react violently with oxidizers to form explosive N-oxides or diazo intermediates.

Step 2: RCRA-Compliant Labeling
  • Label all primary and secondary waste containers immediately upon the first drop of waste generation.

  • Labels must clearly state: "Hazardous Waste - Toxic (Contains Pyrazolopyrimidine Derivatives)."

  • Include the accumulation start date.

Step 3: Storage & Containment
  • Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Ensure the SAA utilizes secondary containment trays capable of holding 110% of the largest container's volume.

  • Transfer to a Central Accumulation Area (CAA) within 3 days of a container reaching its volume limit (typically 55 gallons).

Step 4: Terminal Destruction (Incineration)
  • Contract a licensed hazardous waste vendor to transport the material.

  • The manifest must specify High-Temperature Incineration (>1000°C) . At these temperatures, the fused pyrazolo[3,4-d]pyrimidine ring is completely oxidized into carbon dioxide, water, and nitrogen oxides (NOx), which are subsequently scrubbed by the incinerator's emission control systems[3].

DisposalWorkflow Step1 Waste Generation (Solid Powder & Liquid Effluent) Step2 Segregation: Isolate from Strong Oxidizers Step1->Step2 Step3 Secondary Containment & RCRA Hazardous Labeling Step2->Step3 Step4 Storage in Satellite Accumulation Area (< 90 Days) Step3->Step4 Step5 Terminal Destruction: High-Temp Incineration (>1000°C) Step4->Step5

Standard operating procedure for the segregation and disposal of heterocyclic amine waste.

Emergency Spill Response Protocol

In the event of a localized spill (e.g., dropping a glass vial of the powdered compound), immediate containment is required to prevent aerosolization and cross-contamination.

Protocol for Solid Powder Spills:

  • Evacuate & Assess: Instruct personnel to step back. Ensure fume hood sashes are pulled down to maintain negative pressure in the lab.

  • Don PPE: Put on a P100 respirator, splash goggles, and double nitrile gloves.

  • Dampen to Prevent Aerosolization: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 70% Isopropanol or water) to bind the particulates.

  • Wipe & Collect: Use absorbent pads to wipe up the dampened powder, working from the outside of the spill toward the center to prevent spreading.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a final wipe with 70% Isopropanol.

  • Dispose: Place all used absorbent pads, wipes, and the outer layer of gloves into the solid hazardous waste container.

Protocol for Liquid Spills (Compound in Solution):

  • Contain: Surround the liquid spill with universal chemical absorbent booms or vermiculite.

  • Absorb: Cover the liquid with the absorbent material and allow it to soak for 5-10 minutes.

  • Collect & Dispose: Scoop the saturated absorbent into a chemically resistant, sealable container. Label as hazardous waste for incineration.

References

  • National Institutes of Health (NIH) / PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved March 29, 2026, from[Link]

  • Arizona Department of Environmental Quality / EPA. (n.d.). RCRA Permit Manual: Pharmaceutical Intermediates. Retrieved March 29, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Collection And Treatment Of Wastewater Generated By Pesticide Applicators (Heterocyclic Amines & Thermal Destruction). Retrieved March 29, 2026, from[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

As a Senior Application Scientist overseeing high-throughput screening and medicinal chemistry workflows, I frequently audit the handling protocols for privileged pharmacophores. The compound 2-Methyl-2H-pyrazolo[3,4-d]p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-throughput screening and medicinal chemistry workflows, I frequently audit the handling protocols for privileged pharmacophores. The compound 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 21230-48-8) belongs to a structural class widely recognized as potent, ATP-competitive kinase inhibitors [1].

While this specific derivative is often utilized as a research-grade building block or antineoplastic scaffold, its exact toxicological profile is frequently listed on Safety Data Sheets (SDS) as "uncharacterized" [2]. In the laboratory, we must apply the Precautionary Principle: treat this compound as a highly biologically active agent capable of disrupting cellular signaling pathways (e.g., Src, BTK, RET) [3].

This guide provides a definitive, self-validating operational protocol for the safe handling, solvation, and disposal of this compound, ensuring scientific integrity and operator safety.

Chemical & Biological Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical and biological properties of the material. The primary risk associated with this compound is not acute chemical burns, but rather unintended pharmacological exposure via inhalation of aerosolized powders or transdermal absorption of solvated solutions.

ParameterChemical & Logistical Specification
Chemical Name 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Registry Number 21230-48-8 [2]
Molecular Formula C6H7N5
Molecular Weight 149.16 g/mol
Primary Biological Risk Unintended kinase inhibition (e.g., Src, BTK, RET) [1, 3]
Physical State Solid / Powder (High aerosolization risk)
Primary Solvent Dimethyl Sulfoxide (DMSO) - Potent Penetration Enhancer

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling biologically active pyrazolo-pyrimidine scaffolds, primarily due to the solvents required for their dissolution.

  • Hand Protection (Double-Gloving): You must wear two pairs of extended-cuff nitrile gloves (minimum 0.12 mm thickness). Causality: The standard solvent for in vitro assays is DMSO. DMSO is a potent chemical penetration enhancer that rapidly carries dissolved small molecules directly through the epidermal barrier into systemic circulation. If a spill occurs on your hands, the outer glove must be immediately stripped and discarded, leaving the inner glove intact to protect your skin.

  • Respiratory Protection: Handling must occur within a properly calibrated Class II Biological Safety Cabinet (BSC) or a Fume Hood (face velocity 80-100 FPM). If ventilation engineering controls are unavailable, an N95 or P100 particulate respirator is mandatory. Causality: Fine powders of kinase inhibitor scaffolds pose a severe inhalation hazard. Aerosolized particles can bypass the blood-brain barrier or enter systemic circulation via the alveolar epithelium.

  • Eye Protection: Snug-fitting chemical splash goggles. Standard safety glasses with side shields are insufficient against micro-powder aerosolization or unexpected DMSO splashes.

  • Body Protection: A front-closing, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Operational Workflow: Safe Weighing & Solvation

The most dangerous phase of handling 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is the transfer of the dry powder. The following "In-Vial Solvation" methodology is designed to neutralize aerosolization risks immediately.

G A 1. PPE & Prep Double Nitrile & Respirator B 2. Containment Transfer to Fume Hood / BSC A->B C 3. Anti-Static Weighing Mitigate Aerosolization B->C D 4. In-Vial Solvation Add DMSO (Penetration Hazard) C->D E 5. Decontamination 10% Bleach & 70% EtOH D->E F 6. Secure Storage Aliquot at -20°C E->F

Workflow for Handling Biologically Active Pyrazolo-Pyrimidine Powders

Step-by-Step Solvation Protocol
  • Environmental Setup: Place an anti-static weighing mat inside the fume hood. Causality: Static electricity buildup on plastic spatulas or gloves is the primary cause of powder aerosolization ("jumping") during transfer.

  • Tare and Transfer: Tare a clean, anti-static glass vial on the microbalance. Using a grounded, stainless-steel micro-spatula, carefully transfer the 2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine powder into the vial.

  • In-Vial Solvation (Critical Step): Do not transfer the dry powder to a secondary container. Calculate the required volume of DMSO to create your master stock (typically 10 mM to 50 mM). Add the DMSO directly to the primary weighing vial. Causality: Solvating the compound immediately in the primary weighing vessel eliminates the risk of losing active powder during secondary transfers and instantly neutralizes the inhalation hazard.

  • Homogenization: Cap the vial tightly, seal the cap perimeter with Parafilm, and vortex until the solution is completely clear.

Spill Response & Chemical Disposal Plan

A spill involving a DMSO-solvated kinase inhibitor requires a rapid, specific response to prevent cross-contamination and environmental toxicity.

Protocol for Solid Powder Spills
  • Do not sweep. Sweeping generates hazardous aerosols.

  • Cover the spilled powder with paper towels lightly dampened with water or 70% ethanol.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Place all used towels into a designated biohazard/chemical waste bag.

Protocol for Solvated (DMSO) Spills
  • Absorb with inert pads. Use chemical-resistant, inert spill pads to absorb the liquid. Causality: DMSO is an aggressive solvent that can rapidly dissolve certain plastics and standard paper towels, potentially creating secondary chemical reactions.

  • Surface Decontamination: Wash the affected area thoroughly with a 10% sodium hypochlorite (bleach) solution to degrade the active pharmaceutical ingredient, followed by a 70% ethanol wipe-down to remove any residual organic residue.

  • Waste Segregation: Dispose of all contaminated PPE, pipette tips, and spill pads in a clearly labeled "Hazardous Organic Waste - Biologically Active" container. This waste must be slated for high-temperature incineration , not standard municipal or aqueous disposal.

References

  • "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms." Arabian Journal of Chemistry. URL:[Link]

  • "A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants." Journal of Medicinal Chemistry. URL:[Link]

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